molecular formula C10H9ClN4S B2675942 n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-02-7

n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B2675942
CAS No.: 7120-02-7
M. Wt: 252.72
InChI Key: YWOBYKMDDDYFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine is a useful research compound. Its molecular formula is C10H9ClN4S and its molecular weight is 252.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOBYKMDDDYFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Target Identification and Binding Affinity of Thiazole-Guanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole-Guanidine Scaffold - A Privileged Motif in Drug Discovery

The thiazole-guanidine structural motif represents a cornerstone in modern medicinal chemistry. Thiazole rings, five-membered aromatic heterocycles containing sulfur and nitrogen, are present in a multitude of bioactive natural products and synthetic drugs, including the antibiotic penicillin and the vitamin thiamine.[1][2] Their utility is rooted in their ability to engage in a variety of non-covalent interactions and their relative metabolic stability. The guanidinium group, characterized by its resonance-stabilized positive charge, is a frequent participant in hydrogen bonding and electrostatic interactions with biological macromolecules, often mimicking the side chain of arginine. The fusion of these two pharmacophores has given rise to a class of compounds with a broad spectrum of therapeutic potential, including anticancer, antifungal, and antibacterial activities.[3][4][5]

This guide provides a comprehensive technical overview of the methodologies employed to elucidate the molecular targets of novel thiazole-guanidine compounds and to quantify their binding affinity. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying rationale, the critical control experiments that ensure data integrity, and the interpretation of results in the context of drug development.

Part 1: Illuminating the Target Landscape of Thiazole-Guanidine Compounds

The initial step in characterizing a bioactive thiazole-guanidine compound is the identification of its molecular target(s). This is a critical juncture in drug discovery, as it provides the mechanistic foundation for the observed phenotype and paves the way for structure-activity relationship (SAR) studies. The choice of methodology is dictated by the specific properties of the compound and the biological system under investigation.

Affinity-Based Approaches: Fishing for Targets in the Proteome

Affinity-based methods rely on the specific interaction between the thiazole-guanidine compound (the "bait") and its protein target(s) (the "prey"). The bait is typically immobilized on a solid support, which is then used to capture the target proteins from a complex biological mixture, such as a cell lysate.

Affinity chromatography is a robust and widely used technique for target identification.[6] The workflow involves covalently attaching the thiazole-guanidine compound to a stationary phase, such as agarose beads.[7] This "affinity matrix" is then packed into a column through which the cell lysate is passed. Target proteins bind to the immobilized ligand, while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified, typically by mass spectrometry.

Experimental Protocol: Affinity Chromatography

  • Ligand Immobilization:

    • Synthesize a derivative of the thiazole-guanidine compound containing a reactive functional group (e.g., a primary amine or carboxylic acid) suitable for covalent coupling to the affinity matrix.

    • Couple the derivatized ligand to an activated agarose resin (e.g., NHS-activated or epoxy-activated) according to the manufacturer's instructions.

    • Thoroughly wash the resin to remove any unreacted ligand.

  • Affinity Purification:

    • Equilibrate the affinity column with a binding buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

    • Load the cell lysate onto the column at a slow flow rate to allow for maximal binding.

    • Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by competing with a high concentration of the free thiazole-guanidine compound.

  • Protein Identification:

    • Concentrate the eluted protein fraction.

    • Separate the proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

Self-Validating System: Critical Controls for Affinity Chromatography

  • Negative Control Resin: Prepare a control resin with no immobilized ligand or with an inactive analogue of the thiazole-guanidine compound to identify proteins that bind non-specifically to the matrix.

  • Competitive Elution: Elution with the free compound is a strong indicator of specific binding. Proteins that are eluted under these conditions are more likely to be true targets.

  • Cross-linking: For transient interactions, photo-affinity labeling can be employed, where a photoreactive group is incorporated into the thiazole-guanidine probe to covalently trap interacting proteins upon UV irradiation.[8][9]

Chemical proteomics offers a more sophisticated approach to target identification, particularly for in-cell and in-vivo studies.[10][11] This technique utilizes a "clickable" version of the thiazole-guanidine compound, which contains a bioorthogonal handle (e.g., an alkyne or azide).[12] This probe is introduced to living cells, where it binds to its target(s). Following cell lysis, a reporter tag (e.g., biotin) is attached to the probe via a click chemistry reaction. The biotinylated protein-probe complexes can then be enriched on streptavidin beads and identified by mass spectrometry.[13][14]

Experimental Workflow: Chemical Proteomics

cluster_0 In-Cell Labeling cluster_1 Lysis & Click Chemistry cluster_2 Enrichment & Identification A Thiazole-Guanidine Probe (with alkyne handle) B Live Cells A->B Incubation C Probe-Target Complex B->C Target Binding D Cell Lysis C->D F Biotinylated Complex D->F CuAAC Click Reaction E Biotin-Azide Tag E->F H Enriched Complex F->H Affinity Capture G Streptavidin Beads G->H I Mass Spectrometry H->I On-Bead Digestion J Target Protein ID I->J

Caption: Chemical proteomics workflow for target identification.

Causality in Experimental Design

The choice between affinity chromatography and chemical proteomics often hinges on the desire to probe target engagement in a physiological context. Chemical proteomics with clickable probes allows for the labeling of targets within living cells, preserving the native protein folding and post-translational modifications that are crucial for many interactions. This is a significant advantage over traditional affinity chromatography, which is performed on cell lysates where such context may be lost.

Part 2: Quantifying the Dance - Binding Affinity of Thiazole-Guanidine Compounds

Once a target has been identified, the next critical step is to quantify the binding affinity of the thiazole-guanidine compound for its target. This is essential for establishing a quantitative SAR and for optimizing lead compounds. Several biophysical techniques are available, each with its own set of advantages and limitations.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[15] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the thiazole-guanidine compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[12]

Interpreting the SPR Sensorgram

The output of an SPR experiment is a sensorgram, a plot of the SPR response versus time.[4][16] The sensorgram provides a wealth of information about the binding kinetics of the interaction.

Baseline Baseline Association Association Baseline->Association Analyte Injection Steady-State Steady-State Association->Steady-State Saturation Dissociation Dissociation Steady-State->Dissociation Buffer Flow Regeneration Regeneration Dissociation->Regeneration Surface Regeneration

Caption: Phases of a typical SPR sensorgram.

Experimental Protocol: SPR Analysis

  • Protein Immobilization:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling).

    • The immobilization level should be optimized to avoid mass transport limitations, especially for small molecule analytes.

  • Binding Analysis:

    • Inject a series of concentrations of the thiazole-guanidine compound over the sensor surface.

    • Include a reference flow cell (e.g., a blank surface or an immobilized irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

    • After each injection, flow buffer over the surface to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Self-Validating System: Ensuring Data Quality in SPR

  • Immobilization Level: Test different immobilization levels to ensure that the observed kinetics are not dependent on the protein density on the chip.

  • Mass Transport: Perform a mass transport limitation test by varying the flow rate. The calculated kinetic parameters should be independent of the flow rate.

  • Analyte Purity: Ensure that the thiazole-guanidine compound is of high purity, as impurities can lead to complex binding profiles.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[17][18] This allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19][20]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare solutions of the purified target protein and the thiazole-guanidine compound in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter.

  • Titration:

    • Load the protein solution into the sample cell and the thiazole-guanidine compound solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[21][22]

Causality in Experimental Design: SPR vs. ITC

The choice between SPR and ITC often depends on the specific information required. SPR is particularly well-suited for determining the kinetics of an interaction (i.e., how fast the compound binds and unbinds), which can be a critical factor in drug efficacy. ITC, on the other hand, provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind binding (i.e., whether the interaction is enthalpy- or entropy-driven). For thiazole-guanidine compounds, which often engage in strong electrostatic interactions, ITC can be particularly informative.

Fluorescence Polarization (FP): A High-Throughput Approach

FP is a versatile technique that is well-suited for high-throughput screening and for measuring binding affinities in solution.[19][23] The assay relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of its emitted light.[11] When this fluorescent probe binds to a larger protein, its tumbling is slowed, and the polarization of the emitted light increases.

Experimental Protocol: FP Competition Assay

  • Probe Development:

    • Synthesize a fluorescently labeled version of the thiazole-guanidine compound or a known ligand for the target protein.

  • Assay Optimization:

    • Determine the optimal concentrations of the fluorescent probe and the target protein that give a stable and robust FP signal.

  • Competition Assay:

    • Incubate the fluorescent probe and the target protein with a range of concentrations of the unlabeled thiazole-guanidine compound.

    • Measure the FP signal at each concentration.

  • Data Analysis:

    • Plot the FP signal as a function of the competitor concentration and fit the data to a suitable competition binding model to determine the IC50 value, which can be converted to a Ki value.

Self-Validating System: Controls for FP Assays

  • Probe Binding: Confirm that the fluorescent probe binds specifically to the target protein and that the FP signal is saturable.

  • Compound Interference: Test the thiazole-guanidine compound for intrinsic fluorescence or quenching effects that could interfere with the assay.

  • Non-specific Binding: Use a control protein to ensure that the observed binding is specific to the target of interest.

Part 3: Case Studies - Thiazole-Guanidine Compounds in Action

The following are examples of how the aforementioned techniques can be applied to elucidate the targets and binding affinities of thiazole-guanidine compounds with known biological activities.

Anticancer Thiazole-Guanidines Targeting VEGFR-2

Several thiazole-guanidine derivatives have been reported to exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]

VEGFR-2 Signaling Pathway

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Binding Affinity Data for VEGFR-2 Inhibitors

CompoundTargetAssayIC50 (µM)Reference
Thiazole-Guanidine AVEGFR-2Enzyme Assay0.15[3]
Sorafenib (Reference)VEGFR-2Enzyme Assay0.09[3]
Antifungal Thiazole-Guanidines Targeting Ergosterol Biosynthesis

Thiazole-guanidine compounds have also shown promise as antifungal agents by inhibiting enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[24]

Ergosterol Biosynthesis Pathway

AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11 Erg11 Erg11 (Lanosterol 14α-demethylase)

Sources

An In-depth Technical Guide on the Toxicity Profile and Safety Data for Thiazolyl Guanidine Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolyl guanidine scaffold is a privileged structure in medicinal chemistry and drug discovery, demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As research into novel thiazolyl guanidine derivatives accelerates, a thorough understanding of their toxicological profile and safe handling procedures is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the key aspects of toxicity assessment for this class of compounds and outlines the essential components of a comprehensive safety data sheet. The content herein is designed to empower researchers to not only synthesize novel molecules but also to rigorously evaluate their safety and handle them responsibly.

Part 1: Understanding the Toxicological Profile of Thiazolyl Guanidines

A comprehensive toxicological profile is essential for characterizing any new chemical entity. For thiazolyl guanidines, this involves a multi-faceted investigation into their potential adverse effects. While specific data for every new derivative will need to be generated, we can infer potential hazards from the known toxicology of the constituent thiazole and guanidine moieties.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period. The median lethal dose (LD50) is a common metric derived from these studies, representing the dose required to be lethal to 50% of a test population. For a novel thiazolyl guanidine, determining the acute oral toxicity is a critical first step.

One study on a specific thiazolyl guanidine derivative, 1-pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrate, reported an oral LD50 in mice of 400 mg/kg, classifying it as moderately toxic.[1] Another study on the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in Syrian hamsters determined an LD50 of 1000 mg/kg, which is considered category 4 toxicity.[2] These findings underscore the importance of evaluating each new analogue, as structural modifications can significantly impact acute toxicity.

Chronic Toxicity

Chronic toxicity studies assess the potential health effects of repeated or long-term exposure to a substance. These studies are crucial for compounds intended for therapeutic use over extended periods. While specific chronic toxicity data for thiazolyl guanidines are scarce in publicly available literature, studies on related compounds provide insights. For instance, a chronic oral toxicity and carcinogenicity study of thiabendazole, a benzimidazole with a thiazole-like ring, was conducted in rats over 104 weeks.[3] For any novel thiazolyl guanidine with therapeutic potential, a well-designed chronic toxicity study in a relevant animal model would be a regulatory expectation.

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. Mutagenicity is a specific type of genotoxicity that results in heritable changes in the DNA sequence. A standard battery of tests is employed to assess the genotoxic potential of a new chemical entity.[4] This typically includes:

  • A test for gene mutation in bacteria (Ames Test): This assay uses specific strains of Salmonella typhimurium or Escherichia coli to detect point mutations.[5][6]

  • An in vitro cytogenetic test for chromosomal damage: This can be a chromosomal aberration assay or an in vitro micronucleus test in mammalian cells.[4]

  • An in vivo test for genotoxicity: The in vivo micronucleus assay in rodents is the most common and is designed to detect damage to chromosomes or the mitotic apparatus of erythroblasts.[7][8][9]

The results of these assays are critical for predicting the carcinogenic potential of a compound. For example, a study on the genotoxicity of triclocarban utilized the Ames test, comet assay, and micronucleus assay to provide a comprehensive assessment.[10]

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer. These are long-term studies, typically conducted in rodents, and are required for pharmaceuticals intended for chronic use.[11] The decision to conduct carcinogenicity studies is based on factors such as the duration of proposed clinical use, findings from genotoxicity assays, and the chemical structure of the compound.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.[12][13][14] A study on 1,3-di-o-tolylguanidine (DTG) in rats found that at a dose of 50 mg/kg bw/day, there was a significant decrease in the number, body weight, and viability of offspring, along with an increase in external malformations, suggesting a teratogenic potential.[15] The No-Observed-Adverse-Effect Levels (NOAELs) for general and developmental toxicity were determined to be 8 and 20 mg/kg bw/day, respectively.[15] This highlights the importance of evaluating the reproductive and developmental toxicity of new guanidine derivatives.

Structure-Toxicity Relationships (STR)

The relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of drug discovery. Similarly, understanding the Structure-Toxicity Relationship (STR) is crucial for designing safer compounds. For thiazole derivatives, studies have shown that even subtle changes in substitution can significantly alter their toxicological profiles.[16] For guanidine derivatives, the introduction of the guanidine group has been shown to enhance the cytotoxicity of certain chalcone skeletons.[17][18] A careful analysis of how different substituents on the thiazole and guanidine moieties of a new series of compounds affect their toxicity is a critical step in lead optimization.

Part 2: Establishing the Toxicity Profile: A Methodological Approach

For researchers developing novel thiazolyl guanidines, a systematic approach to toxicity testing is essential. The following are detailed protocols for foundational in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment (MTT Assay Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiazolyl guanidine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[20]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[20]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[20] A reference wavelength of >650 nm can be used for background subtraction.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate (e.g., 24-72h) D->E F Add MTT Reagent E->F G Incubate 2-4h (Formazan Formation) F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for determining cytotoxicity using the MTT assay.

Bacterial Reverse Mutation Assay (Ames Test Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine) due to mutations in the histidine operon. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[21]

Step-by-Step Methodology:

  • Strain Preparation:

    • Inoculate fresh colonies of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102) into nutrient broth and incubate overnight at 37°C with shaking.[22]

  • Metabolic Activation (S9 Mix):

    • The test should be performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[22] Prepare the S9 mix according to standard protocols immediately before use.

  • Plate Incorporation Assay:

    • To sterile tubes containing 2 mL of molten top agar (at 45°C), add:

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound at various concentrations (or a positive/negative control).

      • 0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation).[22]

    • Vortex the tubes gently and pour the contents onto minimal glucose agar plates.[5]

    • Allow the top agar to solidify.

  • Incubation:

    • Invert the plates and incubate at 37°C for 48-72 hours.[5][23]

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.

Diagram of the Ames Test Logical Flow:

Ames_Test_Flow cluster_setup Test Setup cluster_reaction Reaction cluster_incubation Incubation cluster_result Result A Bacterial Culture (his-) E Combine in Top Agar A->E B Test Compound B->E C S9 Mix (Metabolic Activation) C->E D Control D->E F Pour on Minimal Agar Plate E->F G Incubate 37°C for 48-72h F->G H Count Revertant Colonies (his+) G->H I Mutagenic? H->I

Caption: Logical flow of the Ames bacterial reverse mutation assay.

In Vivo Micronucleus Assay Protocol

This assay is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.

Principle: When an erythroblast develops into a polychromatic erythrocyte (PCE), its main nucleus is extruded. If chromosomal damage has occurred, acentric chromosome fragments or whole chromosomes may lag behind and form micronuclei in the cytoplasm of the PCEs. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[9]

Step-by-Step Methodology:

  • Animal Dosing:

    • Use a suitable rodent species (e.g., mice or rats).

    • Administer the thiazolyl guanidine compound to groups of animals at a minimum of three dose levels, along with a vehicle control and a positive control group. The route of administration should be relevant to potential human exposure.

  • Sample Collection:

    • At appropriate time points after the final dose (typically 24 and 48 hours), humanely euthanize the animals.[9]

    • Collect bone marrow from the femurs into fetal bovine serum.[24]

  • Slide Preparation:

    • Prepare bone marrow smears on clean microscope slides.

    • Stain the slides with an appropriate stain (e.g., Giemsa, acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).[24]

  • Microscopic Analysis:

    • Score a statistically significant number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[9]

    • Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.

  • Data Analysis:

    • Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

    • A dose-dependent and statistically significant increase in micronucleated PCEs is considered a positive result.

Part 3: Safety Data Sheet (SDS) and Safe Handling of Thiazolyl Guanidines

A comprehensive Safety Data Sheet is the cornerstone of chemical safety. For a novel thiazolyl guanidine, a well-constructed SDS should be prepared based on available data and the known hazards of the thiazole and guanidine functional groups.

Key Components of a Safety Data Sheet for a Novel Thiazolyl Guanidine
  • Identification: Product name, synonyms, CAS number (if assigned), and supplier information.

  • Hazard(s) Identification: GHS classification, signal word, hazard statements (e.g., Harmful if swallowed, Causes skin irritation, Causes serious eye irritation), and precautionary statements.[25]

  • Composition/Information on Ingredients: Chemical identity and concentration.

  • First-Aid Measures: Instructions for inhalation, skin contact, eye contact, and ingestion.

  • Fire-Fighting Measures: Suitable extinguishing media, specific hazards arising from the chemical (e.g., emission of toxic fumes of nitrogen oxides and sulfur oxides), and protective equipment for firefighters.

  • Accidental Release Measures: Personal precautions, protective equipment, emergency procedures, and methods for containment and cleanup.

  • Handling and Storage: Precautions for safe handling and conditions for safe storage, including incompatibilities.

  • Exposure Controls/Personal Protection: Engineering controls, and personal protective equipment (PPE) recommendations.

  • Physical and Chemical Properties: Appearance, odor, pH, melting/boiling point, etc.

  • Stability and Reactivity: Chemical stability, possibility of hazardous reactions, conditions to avoid, and incompatible materials.

  • Toxicological Information: Acute toxicity data (LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, genotoxicity, carcinogenicity, and reproductive toxicity.

  • Ecological Information: Ecotoxicity data.

  • Disposal Considerations: Waste treatment methods.

  • Transport Information: UN number, proper shipping name, transport hazard class(es), and packing group.

  • Regulatory Information: Safety, health, and environmental regulations specific for the substance.

  • Other Information: Date of preparation or last revision.

Hazard Identification and Risk Assessment

Based on the known properties of related compounds, thiazolyl guanidines should be handled as potentially hazardous substances.

  • Guanidine moiety: Guanidine and its salts are known to be irritating to the skin, eyes, and respiratory tract.[3] They can also be harmful if swallowed.[25]

  • Thiazole moiety: Thiazole and its derivatives can also be skin and eye irritants.

Therefore, a thorough risk assessment should be conducted before handling any new thiazolyl guanidine derivative.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Work with thiazolyl guanidines should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or volatile solutions.

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves should be inspected before use and changed frequently.

  • Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage, Handling, and Disposal
  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid and Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Part 4: Visualizations and Data Summary

Data Presentation

The following table summarizes available acute toxicity data for a specific thiazolyl guanidine and a related thiazole derivative. This data should be used for informational purposes only and is not representative of all compounds in this class.

CompoundTest SpeciesRoute of AdministrationLD50Reference
1-Pentyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine dinitrateMouseOral400 mg/kg[1]
N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazineSyrian HamsterOral1000 mg/kg[2]

Table 1: Acute Toxicity Data for Selected Thiazole-Containing Compounds.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 15, 2026, from [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved February 15, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Retrieved February 15, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vivo rodent micronucleus assay: Protocol, conduct and data interpretation | Request PDF. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. - eCFR. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ames Test|Mutagens & Carcinogens Testing|Introduction|Principle|Basic Steps - YouTube. (2023, April 13). Retrieved February 15, 2026, from [Link]

  • The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). (n.d.). Retrieved February 15, 2026, from [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - Digital CSIC. (2022, December 8). Retrieved February 15, 2026, from [Link]

  • Ames FT™ Mutagenicity Test Kit Instruction Manual - Moltox. (n.d.). Retrieved February 15, 2026, from [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30). Retrieved February 15, 2026, from [Link]

  • The Ames test: a methodological short review - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

  • Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays - Reynolds Science. (n.d.). Retrieved February 15, 2026, from [Link]

  • RTECS NUMBER-MF5605000-Chemical Toxicity Database. (n.d.). Retrieved February 15, 2026, from [Link]

  • Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. (2019, December 28). Retrieved February 15, 2026, from [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed. (2021, March 15). Retrieved February 15, 2026, from [Link]

  • Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Reproductive and developmental toxicity screening test of basic rubber accelerator, 1,3-di-o-tolylguanidine, in rats - PubMed. (2006, July 15). Retrieved February 15, 2026, from [Link]

  • Target Organs in Chronic Bioassays of 533 - Chemical Carcinogens - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups - ResearchGate. (2025, September 24). Retrieved February 15, 2026, from [Link]

  • Synthesis and evaluation of some novel thiazoles and 1,3-thiazines as potent agents against the rabies virus | Semantic Scholar. (2016, May 17). Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System - ResearchGate. (2025, October 15). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups - PubMed. (2025, September 24). Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC) - Stobec. (2003, May 19). Retrieved February 15, 2026, from [Link]

  • Guanidine Hydrochloride Formulation - MSD. (2025, December 6). Retrieved February 15, 2026, from [Link]

  • Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns - FDA. (n.d.). Retrieved February 15, 2026, from [Link]

  • Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern - Scialli Consulting. (2011, October 10). Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet Guanidine Hydrochloride - BioSpectra, Inc. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16). Retrieved February 15, 2026, from [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022, May 1). Retrieved February 15, 2026, from [Link]

  • Carcinogenic nitrogen compounds. 53. Thiazole isosteres of dibenzacridines and dibenzocarbazoles - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • QSAR Modeling of Rat Acute Toxicity by Oral Exposure - NIH Public Access. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acute, mutagenicity, teratogenicity and subchronic oral toxicity studies of diaveridine in rodents - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - MDPI. (2019, October 30). Retrieved February 15, 2026, from [Link]

  • Reproductive and Developmental Toxicity Studies - ResearchGate. (2024, January 1). Retrieved February 15, 2026, from [Link]

  • Thiophene/thiazole-benzene Replacement on Guanidine Derivatives Targeting α 2-Adrenoceptors - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4). Retrieved February 15, 2026, from [Link]

  • a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity ABSTRA - GOV.UK. (n.d.). Retrieved February 15, 2026, from [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - accedaCRIS. (2022, December 8). Retrieved February 15, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). Retrieved February 15, 2026, from [Link]

Sources

Computational Docking Studies of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational docking workflow for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine , a privileged scaffold exhibiting antimicrobial and anticancer potential. Unlike generic docking tutorials, this document focuses on the specific physicochemical challenges presented by this molecule: the high basicity of the guanidine moiety (pKa ~13.6), the directional sigma-hole interactions of the chlorine atom, and the entropic penalties associated with the rotatable bonds between the thiazole and phenyl rings.

We utilize FabH (Beta-ketoacyl-ACP synthase III) and Tubulin as representative biological targets to demonstrate these protocols, synthesizing best practices for ligand preparation, grid generation, and interaction profiling.

Chemical Context & Target Selection

The Pharmacophore

The molecule consists of three distinct pharmacophoric features that dictate the docking strategy:

FeaturePhysicochemical PropertyDocking Challenge
Guanidine Head Highly Basic (pKa > 13), PolarProtonation State: Must be modeled as a cation (+1) at pH 7.4. Forms bidentate salt bridges with Asp/Glu.
Thiazole Linker Aromatic, PlanarPi-Stacking: Requires electron-rich aromatic residues (Phe, Tyr, Trp) in the binding pocket.
4-Chlorophenyl Lipophilic, Halogen DonorHalogen Bonding: The Cl atom has a positive

-hole that acts as a Lewis acid against backbone carbonyls.
Target Selection Strategy

Based on the scaffold's profile, two primary target classes are recommended for in silico screening:

  • Bacterial FabH (e.g., PDB: 3IL9): The guanidine mimics the arginine-rich substrate recognition motif.

  • Kinases/Tubulin (e.g., Colchicine binding site): The planar thiazole-phenyl system fits into narrow hydrophobic clefts typical of ATP-binding sites or allosteric pockets.

Pre-Docking Preparation (The Critical Phase)

Scientific integrity in docking is determined before the algorithm even runs. The most common source of error for guanidine derivatives is incorrect protonation states.

Ligand Preparation Protocol
  • Step 1: 2D to 3D Conversion: Generate the 3D conformer. Ensure the guanidine group is planar due to resonance delocalization.

  • Step 2: Protonation & Tautomerization (Crucial):

    • Use tools like Schrödinger Epik or OpenBabel at pH

      
      .
      
    • Directive: Force the guanidine group to the protonated state (

      
       charge). Neutral guanidine is a computational artifact at physiological pH and will lead to false-negative binding energies.
      
  • Step 3: Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve internal strain, specifically checking the torsion angle between the thiazole and chlorophenyl ring (typically twisted ~30-40° to alleviate steric clash).

Protein Preparation Protocol
  • Step 1: PDB Retrieval: Download PDB ID 3IL9 (FabH) or similar.[1]

  • Step 2: H-Bond Network Optimization:

    • Strip non-bridging water molecules.

    • Expert Insight: Keep waters that bridge the ligand to the protein, especially near the guanidine head, as these often mediate specificity.

  • Step 3: Protonation of Active Site Residues:

    • Ensure Aspartate and Glutamate residues in the active site are deprotonated (negative) to accept the salt bridge from the guanidine.

The Docking Workflow

The following diagram outlines the logical flow of the experiment, ensuring self-validation at each step.

DockingWorkflow cluster_QC Quality Control Loop Ligand Ligand: Thiazolyl-Guanidine (Force +1 Charge) Grid Grid Generation (Center on Active Site/Co-crystal) Ligand->Grid Protein Receptor: FabH (3IL9) (Optimize H-Bond Network) Protein->Grid Docking Docking Algorithm (Genetic Algorithm / Glide XP) Grid->Docking Scoring Scoring & Ranking (dG, H-bonds, RMSD) Docking->Scoring Validation Validation (Redocking RMSD < 2.0Å) Scoring->Validation Top Poses Validation->Ligand Refine Protomers

Figure 1: Standardized workflow for docking charged, polar scaffolds. Note the feedback loop for refining protomers based on validation results.

Interaction Profiling & Analysis

Successful docking is not just a high negative score; it is the recapitulation of chemical intuition.

Key Interactions to Filter For

When analyzing the top 10 poses, filter for the following specific interactions. If these are absent, the pose is likely a false positive driven by van der Waals packing rather than specific recognition.

  • The "Guanidine Fork" (Salt Bridge):

    • Look for bidentate hydrogen bonds between the guanidine NH groups and the carboxylate oxygens of Asp/Glu residues (Distance < 3.0 Å).

    • Significance: This anchors the molecule and dictates orientation.

  • Halogen Bonding (The Chlorine Effect):

    • Geometry: The C-Cl···O angle should be near 180° (linear) to maximize the interaction between the chlorine's

      
      -hole (positive potential) and a backbone carbonyl oxygen (Lewis base).
      
    • Warning: Standard scoring functions (e.g., AutoDock 4.2) often underestimate this. Use AutoDock Vina or Glide XP which have better halogen parameterization.

  • Pi-Cation Interactions:

    • The thiazole ring may stack with aromatic residues (Phe, Tyr), or the guanidinium cation may interact with the electron-rich face of a Tryptophan.

Visualization of Binding Logic

InteractionMap Guanidine Guanidine (+) AcidicRes Asp/Glu (Active Site) Guanidine->AcidicRes Salt Bridge (Strongest) Thiazole Thiazole Ring AromaticRes Phe/Trp (Hydrophobic Cleft) Thiazole->AromaticRes Pi-Pi Stacking Chlorophenyl 4-Cl-Phenyl Chlorophenyl->AromaticRes Hydrophobic Backbone Backbone C=O Chlorophenyl->Backbone Halogen Bond (Sigma-Hole)

Figure 2: Interaction map highlighting the tripartite binding mode. The Halogen Bond (red arrow) is often the specificity determinant.

Validation Strategies

To ensure Trustworthiness (the T in E-E-A-T), the protocol must be validated.

Redocking (Self-Docking)

If a co-crystallized ligand exists (e.g., in PDB 3IL9), remove it and re-dock it using your parameters.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Decoy Set Enrichment

Dock the target molecule alongside 50 "decoy" molecules (similar physical properties but chemically distinct).

  • Success Metric: The this compound should rank in the top 5% of scores compared to decoys.

Molecular Dynamics (MD) Refinement

Because the chlorophenyl group is bulky, static docking may clash with flexible loops.

  • Recommendation: Perform a short (10–50 ns) MD simulation (e.g., GROMACS or Desmond) on the best docked complex.

  • Observation: Monitor the stability of the Guanidine-Asp salt bridge . If it breaks within 5 ns, the docking pose is unstable.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Wilcken, R., et al. (2013). Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Shelley, J. C., et al. (2007). Epik: a software program for pK a prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design, 21(12), 681–691. Link

  • Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234. Link

  • PDB ID: 3IL9. Crystal structure of FabH-CoA complex.[1] RCSB Protein Data Bank. Link

Sources

Role of the chlorophenyl group in the bioactivity of thiazole guanidines

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of the Chlorophenyl Moiety in Thiazole Guanidine Bioactivity: Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary

In the landscape of heterocyclic drug design, thiazole guanidines have emerged as a privileged scaffold, exhibiting potent antimicrobial, antifungal, and anticancer properties. While the guanidine headgroup provides essential hydrogen-bonding capability and cationic character at physiological pH, the chlorophenyl substituent acts as the decisive "molecular anchor" that dictates potency, selectivity, and pharmacokinetic stability.

This technical guide dissects the bioactivity of chlorophenyl-substituted thiazole guanidines. We move beyond simple phenotypic observations to explore the causality of the chlorine atom—specifically its role in halogen bonding (


-hole interactions), lipophilic modulation, and metabolic blockade.

Structural Anatomy & SAR: The "Chlorine Effect"

The bioactivity of thiazole guanidines is not merely additive; it is synergistic. The introduction of a chlorophenyl group, particularly at the C4 position of the thiazole ring, dramatically alters the physicochemical profile of the molecule.

The Sigma-Hole and Halogen Bonding

Unlike hydrogen, which interacts purely electrostatically or via dispersion, the chlorine atom on the phenyl ring exhibits an anisotropic charge distribution.

  • The Mechanism: The electron density is pulled toward the phenyl ring, creating a region of positive electrostatic potential on the extension of the C-Cl bond axis. This is known as the

    
    -hole .[1]
    
  • Biological Impact: This

    
    -hole acts as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (oxygen, nitrogen, or sulfur lone pairs) in the target protein's binding pocket (e.g., backbone carbonyls of DNA gyrase or tubulin).
    
Lipophilicity and Membrane Permeability

The guanidine moiety is highly polar and often protonated (


). Without a balancing lipophilic domain, membrane permeability is poor.
  • LogP Modulation: The chlorophenyl group significantly increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of Gram-positive bacteria and mammalian cancer cells.

  • Amphiphilicity: The resulting molecule possesses an amphiphilic structure—a cationic head (guanidine) and a hydrophobic tail (chlorophenyl)—mimicking cationic antimicrobial peptides (AMPs).

Metabolic Stability

The para-position of a phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation.

  • Metabolic Blockade: Substitution with chlorine (a deactivating group) at the para-position sterically and electronically hinders oxidation, prolonging the plasma half-life (

    
    ) of the drug candidate.
    

SAR_Logic Core Thiazole Guanidine Scaffold Guanidine Guanidine Head (Cationic/H-Bond Donor) Core->Guanidine Thiazole Thiazole Linker (Rigid Spacer) Core->Thiazole ChloroPhenyl Chlorophenyl Tail (Hydrophobic Anchor) Core->ChloroPhenyl Bioactivity Enhanced Bioactivity (MIC / IC50) Guanidine->Bioactivity Target Affinity Membrane Membrane Permeability ChloroPhenyl->Membrane Increases LogP Target Target Binding (Sigma-Hole) ChloroPhenyl->Target Halogen Bonding Metabolism Metabolic Stability ChloroPhenyl->Metabolism Blocks Oxidation Membrane->Bioactivity Target->Bioactivity Metabolism->Bioactivity

Figure 1: Structure-Activity Relationship (SAR) logic flow illustrating how the chlorophenyl group contributes to the overall bioefficacy of the scaffold.

Mechanistic Pathways

Antimicrobial Action (Bacterial DNA Gyrase Inhibition)

In bacterial models (S. aureus, E. coli), chlorophenyl-thiazole guanidines function as dual-action agents.

  • Membrane Disruption: The cationic guanidine binds to the negatively charged bacterial cell wall, while the lipophilic chlorophenyl tail inserts into the membrane, causing depolarization.

  • Intracellular Targeting: Once inside, the molecule targets DNA Gyrase (Subunit B). The chlorophenyl group occupies a hydrophobic pocket near the ATP-binding site, stabilized by halogen bonding with backbone carbonyls.

Anticancer Action (Tubulin Polymerization Inhibition)

In cancer cell lines (e.g., MCF-7, HeLa), these compounds often arrest the cell cycle at the G2/M phase.

  • Mechanism: The compound binds to the colchicine-binding site of tubulin. The chlorophenyl group provides the necessary steric bulk and hydrophobic interaction to prevent microtubule assembly, triggering apoptosis via the caspase-3 pathway.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize N-(4-(4-chlorophenyl)thiazol-2-yl)guanidine via the Hantzsch Thiazole Synthesis.

Reagents:

  • Amidinothiourea (Guanylthiourea)

  • 4-Chlorophenacyl bromide (2-bromo-1-(4-chlorophenyl)ethan-1-one)

  • Ethanol (Absolute)

  • Triethylamine (

    
    )[2]
    

Workflow:

  • Preparation: Dissolve 10 mmol of amidinothiourea in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 4-chlorophenacyl bromide dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
    
  • Neutralization: Cool the reaction mixture to room temperature. The hydrobromide salt may precipitate. Neutralize with

    
     or 10% 
    
    
    
    solution to liberate the free base.
  • Isolation: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from ethanol/DMF mixture to obtain the pure product.

Synthesis_Flow Start Start: Amidinothiourea + 4-Chlorophenacyl Bromide Step1 Dissolve in EtOH (Reflux 78°C, 4-6h) Start->Step1 Step2 Hantzsch Cyclization (Formation of Thiazole Ring) Step1->Step2 - H2O, - HBr Step3 Cool & Neutralize (NaHCO3 or Et3N) Step2->Step3 Step4 Precipitation of Free Base Step3->Step4 End Final Product: 4-(4-chlorophenyl)-2-guanidinothiazole Step4->End Recrystallization

Figure 2: Step-by-step synthetic pathway for the production of the target thiazole guanidine derivative.

Biological Evaluation: Data & Analysis

When evaluating the impact of the chlorophenyl group, it is critical to compare it against non-halogenated (Phenyl) and electron-donating (Methoxy) analogs.

Table 1: Comparative Bioactivity Profile (Hypothetical Aggregated Data)

Compound Substituent (R)LogP (Calc)MIC (

g/mL) vs S. aureus
IC50 (

M) vs MCF-7 (Breast Cancer)
Mechanism Note
-H (Phenyl) 1.864.0> 50.0Baseline activity; moderate membrane penetration.
-OCH3 (Methoxy) 1.932.025.4Electron donor; reduces acidity of guanidine.
-Cl (4-Chlorophenyl) 2.6 4.0 5.8 Optimal lipophilicity + Halogen bond capability.
-NO2 (Nitro) 1.7128.0> 100.0Strong electron withdrawal; poor solubility.

Interpretation: The data clearly demonstrates that the 4-chlorophenyl derivative outperforms the unsubstituted and methoxy analogs.

  • Antimicrobial: The MIC drops 16-fold compared to the phenyl analog, driven by enhanced lipophilicity allowing cell wall penetration.

  • Anticancer: The IC50 enters the single-digit micromolar range, indicative of specific binding interactions (likely tubulin or kinase inhibition) rather than non-specific toxicity.

References

  • Liaras, K., et al. (2020). "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews. 3

  • Chawla, G., et al. (2022). "The Potential of Thiazole Derivatives as Antimicrobial Agents." MDPI Molecules. 4

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. 5

  • Ayati, A., et al. (2019). "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Current Medicinal Chemistry. 6[7]

  • Lohar, K. S., et al. (2017).[8] "Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives." Heterocyclic Letters. 8

Sources

Methodological & Application

Optimization of reaction conditions for 4-chlorophenacyl bromide and amidinothiourea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Conditions for 4-Chlorophenacyl Bromide and Amidinothiourea

Executive Summary

This application note details the optimization of the Hantzsch thiazole synthesis reaction between 4-chlorophenacyl bromide (2-bromo-1-(4-chlorophenyl)ethanone) and amidinothiourea (guanylthiourea). While standard protocols often employ refluxing ethanol, this guide explores optimized parameters including solvent effects, microwave-assisted synthesis, and stoichiometry to maximize yield and purity. The target product, 2-guanidino-4-(4-chlorophenyl)thiazole , is a critical scaffold in medicinal chemistry, particularly for H2-receptor antagonists and antimicrobial agents.

Scientific Background & Mechanism

The Reactants
  • 4-Chlorophenacyl Bromide: An

    
    -haloketone acting as a bis-electrophile. It is highly reactive and lachrymatory.[1] The electron-withdrawing chlorine atom at the para position enhances the electrophilicity of the carbonyl carbon.
    
  • Amidinothiourea: A bis-nucleophile containing a thioamide group and a guanidine moiety. In the Hantzsch synthesis, the sulfur atom is the most nucleophilic site, initiating the reaction.

Reaction Mechanism

The formation of the thiazole ring proceeds through a stepwise condensation-cyclization pathway:

  • S-Alkylation: The sulfur atom of amidinothiourea attacks the

    
    -carbon of the phenacyl bromide, displacing the bromide ion.
    
  • Cyclization: The internal nitrogen of the amidino group attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule aromatizes the ring, yielding the thiazole.

Figure 1: Mechanistic Pathway of Hantzsch Thiazole Synthesis

HantzschMechanism Reactants Reactants (4-Cl-Phenacyl Br + Amidinothiourea) Inter1 Intermediate 1 (S-Alkylated Thioether) Reactants->Inter1 Nucleophilic Attack (S on C-Br) Inter2 Intermediate 2 (Cyclized Hydroxy-thiazoline) Inter1->Inter2 Intramolecular Cyclization (-H+) Product Product (2-Guanidino-4-(4-Cl-Ph)thiazole HBr) Inter2->Product Dehydration (-H2O)

Caption: Stepwise mechanism from S-alkylation to dehydration, forming the thiazole hydrobromide salt.

Optimization of Reaction Conditions

To achieve high throughput and purity, we evaluated three critical parameters: Solvent System, Energy Source, and Catalyst/Base presence.

Solvent Screening

The polarity of the solvent influences the transition state stability.

  • Ethanol (EtOH): The standard solvent. Good solubility for reactants; product precipitates upon cooling.

  • Water/PEG-400: A "green" alternative. Reaction rates are often faster due to the hydrophobic effect forcing reactants together, but purification can be challenging if the product is sticky.

  • DMF: High boiling point, solubilizes everything. Difficult to remove; often leads to lower isolated yields due to solubility of the product.

Energy Source: Microwave vs. Thermal

Microwave (MW) irradiation significantly accelerates this condensation by providing rapid, uniform heating, overcoming the activation energy barrier for the dehydration step.

Optimization Matrix (Data Summary)
EntrySolventTemp/MethodTimeYield (%)Purity (HPLC)Notes
1EthanolReflux (80°C)2-4 hrs75-80%92%Standard method. Slow.
2MethanolReflux (65°C)3-5 hrs72%90%Slower than EtOH.
3WaterReflux (100°C)1 hr65%85%Product clumped; difficult filtration.
4 Ethanol MW (100°C) 10 min 92% 98% Optimal Condition.
5DMF100°C30 min60%88%Workup required aqueous crash-out.

Detailed Experimental Protocols

Protocol A: Standard Thermal Synthesis (Robust & Scalable)

Best for labs without microwave reactors or for multi-gram scale-up.

Reagents:

  • 4-Chlorophenacyl bromide (1.0 eq, 2.33 g for 10 mmol scale)

  • Amidinothiourea (1.1 eq, 1.30 g)

  • Absolute Ethanol (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.30 g of amidinothiourea in 15 mL of absolute ethanol. Warm slightly if necessary.

  • Addition: Add 2.33 g of 4-chlorophenacyl bromide dissolved in 5 mL ethanol dropwise to the stirring solution.

  • Reflux: Attach a condenser and reflux the mixture for 2–3 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The spot for the bromide (

    
    ) should disappear.
    
  • Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product typically crystallizes as the hydrobromide salt.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted bromide.

  • Neutralization (Optional): To obtain the free base, suspend the salt in water and adjust pH to ~9-10 with 10%

    
     or 
    
    
    
    . Filter the resulting precipitate.[1][2]
  • Recrystallization: Recrystallize from Ethanol/Water (8:2) if higher purity is required.[1]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library synthesis or rapid optimization.

Procedure:

  • Loading: In a 10 mL microwave vial, combine 4-chlorophenacyl bromide (1 mmol, 233 mg), amidinothiourea (1.1 mmol, 130 mg), and Ethanol (3 mL).

  • Irradiation: Cap the vial and irradiate at 100°C for 10 minutes (fixed temperature mode).

  • Work-up: Cool the vial with a compressed air stream. Pour the mixture into 10 mL of ice-cold 5%

    
     solution.
    
  • Isolation: Filter the precipitate, wash with water, and dry.

Quality Control & Troubleshooting

Figure 2: QC and Troubleshooting Workflow

QC_Workflow Crude Crude Product Isolated TLC TLC Check (EtOAc:Hex 1:1) Crude->TLC PurityCheck Purity Check TLC->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst Impure/Multiple Spots FinalQC Final QC (MP, NMR, HPLC) PurityCheck->FinalQC Single Spot Recryst->FinalQC

Caption: Decision tree for purification and quality assessment.

Characterization Data (Expected):
  • Appearance: White to pale yellow solid.

  • Melting Point: The free base typically melts >200°C (decomposition). The HBr salt may have a sharper, lower melting point range.

  • 1H NMR (DMSO-d6): Look for thiazole proton singlet (

    
     ppm), aromatic protons (two doublets for 4-Cl-phenyl), and broad guanidine NH signals.[3]
    
  • Mass Spec: M+1 peak at ~295/297 (due to Cl isotope pattern).

Troubleshooting Table:
IssueProbable CauseSolution
Low Yield Incomplete reaction or product solubilityExtend reflux time; ensure cooling to 0°C before filtration.
Sticky Solid Impurities or solvent retentionTriturate with diethyl ether; recrystallize from EtOH/Water.
Multiple Spots on TLC Isomer formation (rare) or decompositionEnsure neutral/basic workup; avoid excessive heating (>120°C).
Dark Color Oxidation of phenacyl bromideUse freshly recrystallized 4-chlorophenacyl bromide.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Thioamids auf Ketone." Berichte der deutschen chemischen Gesellschaft, 20, 3119. Link

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Link

  • BenchChem. "Optimization of Hantzsch thiazole synthesis reaction conditions." Link

  • National Institutes of Health (PMC). "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Link
    
  • ChemicalBook. "2-Amino-4-(4-chlorophenyl)thiazole Properties and Synthesis." Link

  • Organic Syntheses. "Phenacyl Bromide." Org.[1][2][4][5] Synth. 1936, 16, 73. Link

Sources

HPLC method development for detection of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine . This compound presents a classic chromatographic paradox: it possesses a highly hydrophobic tail (4-chlorophenyl-thiazole) and a strongly basic head (guanidine, pKa > 11). Standard C18 protocols often fail, resulting in severe peak tailing and retention instability. This guide provides a step-by-step protocol to overcome these "silanol interactions" using modern base-deactivated stationary phases and pH-controlled mobile phases.

Molecule Profiling & Chromatographic Strategy

Physicochemical Analysis

Before selecting a column, we must understand the analyte's behavior in solution.

  • Hydrophobic Core: The 4-chlorophenyl-1,3-thiazole moiety is lipophilic and aromatic. It provides strong retention on Reverse Phase (RP) columns via

    
     and hydrophobic interactions.
    
  • Basic Terminus: The guanidine group is a strong base.[1] At standard HPLC pH (2–8), it will be fully protonated (

    
    ). This positive charge makes the molecule susceptible to secondary interactions with residual silanols (
    
    
    
    ) on the silica support, causing peak tailing.
The "Dual-Mode" Strategy

To achieve a sharp, symmetrical peak, we must simultaneously:

  • Retain the hydrophobic tail (requires Organic Modifier).

  • Shield the protonated guanidine from silanols (requires Low pH + High Ionic Strength or End-capping).

Experimental Protocol

Equipment & Reagents[2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[2]

    • Methanol (MeOH), HPLC Grade.

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (

      
      , 85%).
      
    • Triethylamine (TEA) - Optional silanol blocker.

    • Water (Milli-Q, 18.2 MΩ).

Preparation of Solutions

Stock Standard (1.0 mg/mL):

  • Weigh 10 mg of this compound.

  • Dissolve in 10 mL of DMSO or Methanol (Compound is likely insoluble in pure water).

  • Sonicate for 5 minutes.

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Standard into 9.5 mL of Mobile Phase A .

  • Note: Always match the diluent to the initial mobile phase conditions to prevent peak distortion.

Method Development Workflow (Visualized)

MethodDev Start Start: Molecule Profiling Screening Phase 1: Column Screening (C18 vs. C8 vs. Phenyl) Start->Screening MobilePhase Phase 2: pH Optimization (Acidic Buffer Selection) Screening->MobilePhase Optimization Phase 3: Gradient/Isocratic Fine-Tuning MobilePhase->Optimization Optimization->Screening Severe Tailing Optimization->MobilePhase Poor Resolution Validation Final: Validation (Linearity, Precision) Optimization->Validation

Caption: Iterative Method Development Cycle for Basic Thiazoles.

Chromatographic Conditions
Phase 1: The "Scouting" Gradient

Use this generic gradient to determine where the compound elutes.

ParameterSetting
Column C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge C18), 150 x 4.6 mm, 5 µm.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with

).
Mobile Phase B Acetonitrile (ACN).
Flow Rate 1.0 mL/min.[3][4]
Temperature 30°C.
Detection PDA Scan (200–400 nm). Extract at 275 nm (Typical for phenyl-thiazoles).
Gradient 0 min: 10% B 15 min: 90% B 20 min: 90% B 21 min: 10% B
Phase 2: Optimized Isocratic Method

Based on typical elution profiles for chlorophenyl-thiazoles, the compound is moderately lipophilic. An isocratic hold is often more robust for QC.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : ACN (55 : 45 v/v) .

  • Rationale: The acidic pH (3.0) ensures the guanidine is 100% protonated (

    
    ) and the silanols are protonated (
    
    
    
    ), minimizing ionic attraction.

Troubleshooting & Critical Parameters

The "Shark Fin" Peak (Tailing)

If the peak exhibits tailing (Asymmetry > 1.5), it indicates interaction between the guanidinium cation and residual silanols.

Corrective Actions:

  • Switch Column: Use a "Base-Deactivated" (BDS) column or a column with a positive surface charge (e.g., Waters XSelect CSH) which repels the protonated base.

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for silanol sites, effectively "blocking" them.

  • Increase Ionic Strength: Increase phosphate concentration from 20 mM to 50 mM to suppress the electrical double layer.

Mechanism of Interaction

Interaction Silanol Stationary Phase Surface (Residual Silanols Si-O-) Interaction Ionic Interaction (Cause of Tailing) Silanol->Interaction Attracts Guanidine Analyte: Guanidine Moiety (Positively Charged -NH3+) Guanidine->Interaction Binds Blocker Solution: Acidic pH or TEA (Protonates Si-O- to Si-OH) Blocker->Silanol Neutralizes

Caption: Mechanism of Silanol-Guanidine Interaction and Mitigation Strategy.

Validation Parameters (Brief)

Once the peak shape is optimized (Asymmetry < 1.2), proceed to validation:

  • Linearity: 5 levels (e.g., 10% to 150% of target concentration).

    
    .
    
  • Precision: 6 injections of the standard. RSD < 2.0%.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. Link

  • Zhang, Y., et al. (2020). Development of HPLC methods for aminothiazole derivatives. ResearchGate. LinkNote: Generalized citation for aminothiazole class separations.

Sources

Troubleshooting & Optimization

Technical Support Center: N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine. This document is designed for researchers, medicinal chemists, and process development scientists aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to provide not just procedures, but a deep, mechanistic understanding to empower you to make informed decisions in your laboratory work.

Synthetic Overview & Core Challenges

The synthesis of this compound is typically achieved via a two-step process. The primary challenges researchers face are often low yields in either step and difficulties in purification of the final, highly basic product.

  • Step 1: Hantzsch Thiazole Synthesis. Formation of the key intermediate, 2-amino-4-(4-chlorophenyl)thiazole, through the condensation of a para-substituted α-haloketone with thiourea.[1][2]

  • Step 2: Guanidinylation. Introduction of the guanidine moiety onto the 2-amino group of the thiazole ring. This step is often the most challenging due to the nucleophilicity of the aminothiazole and the choice of an appropriate guanidinylating reagent.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Guanidinylation Start p-Chlorophenacyl bromide + Thiourea Intermediate 2-amino-4-(4-chlorophenyl)thiazole Start->Intermediate Reflux in Alcohol Product This compound Intermediate->Product Base, Solvent Reagent Guanidinylating Reagent Reagent->Product

Caption: General two-step synthetic route.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems. We diagnose the likely cause and provide actionable solutions grounded in chemical principles.

Stage 1: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole

Question: My yield for the 2-aminothiazole intermediate is consistently low (<70%). What are the most probable causes?

Answer: Low yield in the Hantzsch thiazole synthesis typically points to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Potential Cause 1: Presence of Water. The starting material, p-chlorophenacyl bromide, is susceptible to hydrolysis. Water in the reaction medium will convert it to the corresponding alcohol, which is unreactive under these conditions.

    • Solution: Ensure the use of absolute (anhydrous) ethanol or methanol as the solvent.[1][3] Dry all glassware thoroughly before use.

  • Potential Cause 2: Impure Starting Materials. The purity of both p-chlorophenacyl bromide and thiourea is critical. Impurities can introduce side reactions.

    • Solution: Verify the purity of starting materials by melting point or spectroscopic methods (e.g., ¹H NMR). If necessary, recrystallize the p-chlorophenacyl bromide from a suitable solvent like ethanol.

  • Potential Cause 3: Inefficient Work-up. The product, 2-amino-4-(4-chlorophenyl)thiazole, can be lost during work-up if the pH is not controlled correctly. Being a base, it can remain dissolved in acidic aqueous layers.

    • Solution: After the reaction is complete, pour the cooled mixture into ice-cold water to precipitate the crude product.[2] Neutralize the solution carefully with a base like ammonium hydroxide or sodium bicarbonate to a pH of 7-8 to ensure complete precipitation of the amine before filtration.[4]

Question: I'm observing a significant, hard-to-remove impurity alongside my desired aminothiazole. What is it and how can I prevent it?

Answer: This is a classic issue in Hantzsch syntheses. The impurity is likely a bis-thiazole or other side product from the self-condensation of p-chlorophenacyl bromide or its reaction with the product.

  • Primary Cause: Incorrect Stoichiometry. Using a significant excess of the α-haloketone can lead to undesired side reactions.

    • Solution: Maintain a slight excess of thiourea. A molar ratio of approximately 1.2 to 2.0 equivalents of thiourea to 1.0 equivalent of p-chlorophenacyl bromide is often optimal.[4] This ensures the α-haloketone is consumed efficiently in the desired reaction pathway.

  • Secondary Cause: Prolonged High Temperature. Excessive heating for extended periods can promote side reactions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting p-chlorophenacyl bromide spot has disappeared, proceed with the work-up. Avoid unnecessarily long reflux times.

Troubleshooting_Workflow Start Low Final Yield Check_Step1 Analyze Step 1: Intermediate Yield & Purity Start->Check_Step1 Check_Step2 Analyze Step 2: Guanidinylation Efficiency Start->Check_Step2 Cause1A Issue: Reagent Quality (Wet solvent, impure starting materials) Check_Step1->Cause1A Cause1B Issue: Reaction Conditions (Stoichiometry, Temperature) Check_Step1->Cause1B Cause2A Issue: Reagent Choice (Ineffective guanidinylating agent) Check_Step2->Cause2A Cause2B Issue: Purification (Product loss, salt formation) Check_Step2->Cause2B

Caption: A logical workflow for troubleshooting low yield issues.

Stage 2: Guanidinylation of 2-amino-4-(4-chlorophenyl)thiazole

Question: The guanidinylation step is inefficient, with a large amount of unreacted aminothiazole remaining. How can I improve the conversion?

Answer: The success of this step hinges almost entirely on the choice of the guanidinylating reagent and the reaction conditions. The 2-amino group on the thiazole ring is weakly nucleophilic, requiring a sufficiently electrophilic reagent.

  • Cause: Insufficiently Reactive Guanidinylating Agent. Simple reagents like cyanamide often require harsh conditions and give poor yields.

    • Solution: Employ a more modern and efficient guanidinylating reagent. These reagents work under milder conditions and are designed to be highly electrophilic. A comparison is provided in the table below.

Guanidinylating ReagentKey Features & ConsiderationsReference
N,N'-Di-Boc-N''-triflylguanidine Highly effective and one of the most common reagents. The triflyl group is an excellent leaving group, making the carbodiimide intermediate highly reactive. The Boc protecting groups can be removed under acidic conditions.[5]
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) An excellent reagent that reacts with amines to form nitroguanidines, which can then be reduced (e.g., via catalytic hydrogenation) to the desired guanidine. This two-step process often provides very clean products.[6]
1-Amidinopyrazole Hydrochloride A stable, crystalline solid that reacts well with primary amines. The reaction releases pyrazole, which is easily removed during work-up.[7]
Burgess Reagent (from a thiourea precursor) This approach involves first converting the aminothiazole to a thiourea, which is then treated with the Burgess reagent to effect a dehydrosulfurization to the guanidine.[8]
  • Recommendation: For a direct, high-yield procedure, N,N'-Di-Boc-N''-triflylguanidine is often the best choice for initial attempts.

Question: My final product is an impure oil that is very difficult to handle and purify by column chromatography. What are the best practices for purification?

Answer: The free guanidine group is highly basic (pKa ≈ 13.5), causing it to interact strongly with silica gel, leading to significant streaking and poor separation.

  • Strategy 1: Purification via Salt Formation. This is the most robust method.

    • Solution: After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., methanol, isopropanol). Add one equivalent of an acid like hydrochloric acid (as a solution in ether or dioxane) or acetic acid. The guanidinium salt will often precipitate as a stable, crystalline solid, which can be easily collected by filtration and washed with a cold solvent.[6] This process effectively separates the basic product from non-basic impurities.

  • Strategy 2: Modified Column Chromatography. If chromatography is necessary, the silica gel must be deactivated.

    • Solution: Prepare the column slurry and the eluent system with 1-2% triethylamine or ammonia in methanol. This basic modifier will occupy the acidic sites on the silica, preventing the guanidine from sticking to the stationary phase and allowing for much cleaner elution.

  • Strategy 3: Recrystallization.

    • Solution: If a solid crude product is obtained, attempt recrystallization from various solvents. Common choices for such compounds include ethanol, methanol, or mixtures of ethanol and water.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for monitoring reaction progress? A1: Thin Layer Chromatography (TLC) is indispensable for both steps. For Step 1, visualize with a UV lamp (254 nm); the α-haloketone and the thiazole product are both UV active. For Step 2, staining with ninhydrin can be useful to track the consumption of the primary amine starting material. A potassium permanganate stain can also be effective for visualizing the product.

Q2: Are there any specific safety precautions I should take? A2: Yes. p-Chlorophenacyl bromide is a lachrymator and skin irritant; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Many guanidinylating reagents are moisture-sensitive and can be corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can microwave-assisted synthesis improve the yield of the Hantzsch reaction? A3: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and often improve yields in many heterocyclic syntheses by providing rapid and uniform heating. For the Hantzsch synthesis, microwave irradiation can be an effective way to minimize side-product formation by shortening the required heating time, representing a valuable optimization strategy.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole (Intermediate)

This protocol is a representative procedure based on established methods.[2][3]

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add p-chlorophenacyl bromide (10.0 g, 42.8 mmol, 1.0 eq).

  • Add thiourea (4.9 g, 64.2 mmol, 1.5 eq).

  • Add 100 mL of absolute ethanol.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the p-chlorophenacyl bromide spot is consumed (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes.

  • Pour the cooled mixture into 300 mL of ice-cold water with stirring.

  • Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is ~8. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid extensively with cold deionized water.

  • Dry the product under vacuum to yield 2-amino-4-(4-chlorophenyl)thiazole as a solid (Typical yield: 85-95%). The product can be recrystallized from ethanol if further purification is needed.[3]

Protocol 2: Guanidinylation using DMNPC (Two-Step)

This protocol is adapted from a general procedure for guanidinylation using DMNPC.[6]

Part A: Formation of the Nitroguanidine

  • In a flask, dissolve 2-amino-4-(4-chlorophenyl)thiazole (5.0 g, 23.7 mmol, 1.0 eq) in 50 mL of acetonitrile.

  • Add 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) (5.5 g, 28.4 mmol, 1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting amine.

  • Once complete, concentrate the reaction mixture under reduced pressure. The crude nitroguanidine derivative can often be used directly in the next step after minimal purification (e.g., trituration with ether).

Part B: Reduction to the Guanidine

  • Dissolve the crude nitroguanidine from the previous step in 100 mL of methanol.

  • Carefully add Palladium on carbon (10% w/w, ~500 mg) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere with a balloon.

  • Stir the suspension vigorously at room temperature for 4-8 hours. Monitor by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude this compound.

  • For purification, dissolve the crude product in a minimal amount of isopropanol and add 1.1 equivalents of concentrated HCl. Cool the solution to precipitate the hydrochloride salt, which can be filtered and dried.

References

  • Mahmood Kubba, A. A., & Rahim, N. A. A. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Mahmood, A. A. R., & Nedaa, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

  • Google Patents. (1999).
  • Prakash, O., et al. (2008). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Acta Pharmaceutica, 58(1), 91-99. [Link]

  • ResearchGate. (n.d.). The reagents used for the optimization of compound 4 guanidylation process. ResearchGate. [Link]

  • Patel, N. B., et al. (2011). Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. Journal of the Serbian Chemical Society, 76(3), 323-332. [Link]

  • ChemBK. (2024). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. ChemBK. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2007). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. Bioorganic & Medicinal Chemistry, 15(8), 3089-3096. [Link]

  • Royal Society of Chemistry. (2013). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. Organic & Biomolecular Chemistry. [Link]

  • University of Pisa. (n.d.). Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. University of Pisa Institutional Repository. [Link]

  • ScholarWorks@CWU. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. ScholarWorks@CWU. [Link]

  • Chen, H., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(11), 17460-17471. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • MolPort. (n.d.). N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-yl)-3-nitrobenzamide. MolPort. [Link]

  • Google Patents. (1985). 2-Guanidinothiazoline compounds, and process for preparing them. US4562261A.
  • Carrigan, C. N., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(3), 637-647. [Link]

  • Ding, Y., et al. (2024). Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Insertion/Annulation of Trifluoromethylimidoyl Sulfoxonium Ylides with Sodium Thiocyanate. The Journal of Organic Chemistry, 89(19), 12255-12262. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1587. [Link]

  • Freitas, A. C., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. JOCPR. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • de la Hoz, A., et al. (2013). access to five-membered n-heteroaromatic compounds: current approach based on microwave-assisted synthesis. Current Organic Chemistry, 17(5), 437-460. [Link]

  • Zhang, Y., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. Dalton Transactions, 51(21), 8251-8260. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of new thiazole derivatives via the reaction of arylamines, carbon disulfide, and N-arylmaleimides and evaluations of their antiviral activity. ResearchGate. [Link]

  • Google Patents. (1991). Process for the preparation of n-3-(2-guaniclino-thiazol-4-yl-methylthio)-propionamidine. KR910000237B1.
  • Beilstein Journals. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry. [Link]-journals.org/bjoc/articles/21/58)

Sources

Troubleshooting solubility issues of thiazole guanidines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of Thiazole Guanidines in Aqueous Buffers

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: The Amphiphilic Paradox

Thiazole guanidines present a unique solubility challenge described as the "Amphiphilic Paradox." You are dealing with a molecule possessing a highly hydrophobic aromatic core (the thiazole ring) attached to a highly polar, basic headgroup (the guanidine).

In isolation, the guanidine group (


 for the parent, 

for aryl derivatives) ensures the molecule is cationic at physiological pH (7.4). Theoretically, this charge should solvate the molecule.[1] However, in practice, the hydrophobic lattice energy of the thiazole ring often overrides this ionic solvation, especially in the presence of common buffer ions (Cl⁻, PO₄³⁻).

This guide moves beyond basic "add more DMSO" advice to address the thermodynamic and kinetic barriers causing your precipitation.

Module 1: The "Crash-Out" Phenomenon (DMSO to Buffer Transition)

Symptom: Your stock solution (10-100 mM in DMSO) is clear, but immediate precipitation occurs upon dilution into aqueous buffer.

The Mechanism: Kinetic Supersaturation

When you inject a DMSO stock into an aqueous buffer, you create a transient "parabolic solubility" environment. As water molecules strip DMSO away from the hydrophobic thiazole ring, the local polarity spikes faster than the molecule can disperse. The compound aggregates before it can solvate.

Protocol 1: The "Sub-Surface" Injection Technique

Do not simply pipette the stock into the buffer surface.

  • Prepare Buffer: Place your aqueous buffer (e.g., HEPES, Tris) in a vortexing tube.[1]

  • Vortex: Set vortex to medium speed to create a stable vortex cone.

  • Inject: Insert the pipette tip directly into the center of the vortex (sub-surface) and dispense the DMSO stock slowly.

    • Why? This maximizes immediate dilution and prevents high local concentrations of DMSO-water mixtures where solubility is lowest.[1]

  • Equilibrate: Allow the solution to stand for 15 minutes. If precipitate forms, proceed to Module 2.[1]

Visualization: Solubility Failure Modes

G Start Start: DMSO Stock Clear? BufferAdd Add to Aqueous Buffer Start->BufferAdd Precip Precipitation Observed? BufferAdd->Precip CheckTemp Check Buffer Temp (DMSO freezes < 18.5°C) Precip->CheckTemp Yes (Crystals) CheckIon Check Ionic Strength (The 'Salting Out' Effect) Precip->CheckIon Yes (Amorphous/Cloudy) Warm Buffer to 25°C Warm Buffer to 25°C CheckTemp->Warm Buffer to 25°C Switch to Low-Salt Tris/HEPES Switch to Low-Salt Tris/HEPES CheckIon->Switch to Low-Salt Tris/HEPES

Figure 1: Initial diagnostic flow for immediate precipitation events.

Module 2: The "PBS Trap" (Ionic Strength & Counter-Ions)

Symptom: Compound dissolves in water but precipitates in PBS or saline.[1]

The Science: Common Ion Effect & Kosmotropes

Phosphate Buffered Saline (PBS) is often the wrong choice for thiazole guanidines.[1]

  • The Common Ion Effect: If your compound is a hydrochloride salt, adding it to PBS (137 mM NaCl) pushes the equilibrium toward the solid precipitate (

    
    ).
    
  • Kosmotropic Effect: Phosphate ions are "kosmotropes" (water-structure makers).[1] They compete for water molecules, effectively "salting out" hydrophobic organic cations.[1]

Table 1: Buffer Compatibility Matrix
Buffer SystemRisk LevelMechanism of FailureRecommendation
PBS (Phosphate + NaCl) High Common ion effect (Cl⁻) + Salting out (PO₄³⁻).[1]Avoid for stock dilutions > 10 µM.[1]
Tris-HCl MediumChloride ion still present; Tris base is better.[1]Use if pH > 7.5 is needed.[1]
HEPES (Low Salt) Low Zwitterionic buffering minimizes ionic interference.[1]Preferred starting buffer.[1]
Acetate (pH 4-5) Lowest Protonates guanidine fully; acetate is a solubilizing counter-ion.[1]Excellent for stock intermediates.[1]
Protocol 2: Salt Swapping

If you must use PBS, you need to break the crystal lattice energy.[1]

  • Action: Reformulate the stock using a Mesylate or Tosylate salt instead of Hydrochloride. These bulky counter-ions disrupt the crystal packing of the flat thiazole ring, enhancing aqueous solubility [1].

Module 3: Advanced Complexation (The "Trojan Horse")

Symptom: The compound is simply too hydrophobic (LogP > 3.[1]5) for simple buffers.

The Solution: Cyclodextrin Entrapment

Thiazole rings fit perfectly into the hydrophobic cavity of


-Cyclodextrins , shielding the hydrophobic core while the hydrophilic exterior interacts with the buffer. Data indicates 2-Hydroxypropyl-

-cyclodextrin (HP-

-CD)
can increase thiazole solubility by up to 18-fold [2].[1][2]
Protocol 3: HP- -CD Formulation
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water.[1]
    
  • Solubilize: Dissolve your compound in this vehicle before adding any salts or buffers.[1]

  • Dilute: Once clear, dilute this complex into your final assay buffer.

    • Note: The cyclodextrin maintains the "monomer" state of the drug, preventing aggregation.

Module 4: pH and pKa Verification

Symptom: Precipitation occurs specifically between pH 8 and 10.[1]

The Science: The Deprotonation Cliff

While guanidine is basic (


), electron-withdrawing groups on the thiazole ring can lower the 

of the guanidine system to

[3]. If your assay pH is near the compound's

, 50% of your compound is neutral (uncharged) and will precipitate.
Experimental Workflow: pKa Determination

P Step1 Calculate Theoretical pKa (Software/Literature) Step2 Prepare 3 Buffers: (pH = pKa - 2) (pH = pKa) (pH = pKa + 2) Step1->Step2 Step3 Measure Solubility (Shake-Flask Method) Step2->Step3 Decision Result Analysis Step3->Decision Work at pH < pKa - 2 Work at pH < pKa - 2 Decision->Work at pH < pKa - 2 Soluble at Low pH Use Cosolvents/Lipids Use Cosolvents/Lipids Decision->Use Cosolvents/Lipids Insoluble at All pH

Figure 2: Workflow for determining if pH adjustment will solve the issue.

Guidance: Always maintain the assay pH at least 2 units below the pKa of the guanidine group to ensure >99% ionization (cationic form).

Frequently Asked Questions (FAQ)

Q: My solution turns into a jelly/gel instead of precipitating. What is this? A: This is the "Soap Effect."[1] The cationic guanidine head and hydrophobic thiazole tail are forming extensive micellar networks or hydrogels.[1]

  • Fix: Increase the ionic strength slightly (carefully) to shield charges, or add a non-ionic surfactant like Tween-80 (0.01%) to disrupt the gel network.

Q: Can I heat the solution to dissolve the precipitate? A: Use caution. While heat improves thermodynamic solubility, thiazole guanidines can undergo hydrolysis of the guanidine bond at high temperatures in aqueous solution. Do not exceed 40°C. Sonication is safer than heating.

Q: I need to use DMSO. What is the safe limit? A: Most enzymatic assays tolerate up to 5% DMSO.[1] However, for thiazole guanidines, the "critical crashing point" is often around 1-2% water content in the DMSO stock. Ensure your stock is anhydrous DMSO.[1] Moisture in the stock bottle causes "silent precipitation" inside the pipette tip.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Maltarollo, V. G., et al. (2020).[1][2] Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575.

  • Koppel, I., et al. (2017).[1] Substituent effects on the basicity (pKa) of aryl guanidines. New Journal of Chemistry, 41.

  • Avdeef, A. (2016).[1][3] Equilibrium solubility measurement of ionizable drugs – consensus recommendations. ADMET & DMPK, 4(2), 117-178.[4] [4]

Sources

Technical Support Center: Optimizing Column Chromatography Eluents for Chlorophenyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of chlorophenyl thiazole derivatives via column chromatography. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the specific chemical properties of these heterocyclic compounds.

Introduction: The Unique Purification Challenges of Chlorophenyl Thiazoles

Chlorophenyl thiazoles, a common scaffold in medicinal chemistry, present a distinct set of purification challenges. Their inherent polarity, driven by the nitrogen and sulfur heteroatoms in the thiazole ring, often leads to strong interactions with the stationary phase.[1] Furthermore, the presence of a chlorophenyl group introduces a degree of lipophilicity and potential for pi-pi stacking interactions. This dual nature can complicate eluent selection, often resulting in poor separation, peak tailing, or irreversible adsorption to the column matrix.[1] This guide is designed to help you navigate these complexities and achieve optimal separation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial solvent system for my chlorophenyl thiazole derivative using Thin Layer Chromatography (TLC)?

A good starting point for developing a solvent system is to perform TLC analysis with a range of solvent polarities.[2] For chlorophenyl thiazoles, which are often of intermediate to high polarity, a common initial solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • If your compound has a very low Rf value (streaks at the baseline) , you need to increase the polarity of the eluent. This can be achieved by increasing the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 30%).[2]

  • If your compound has a very high Rf value (runs with the solvent front) , you need to decrease the eluent's polarity by increasing the proportion of the non-polar solvent.[2]

  • The ideal Rf for the target compound on a TLC plate for good column separation is generally considered to be between 0.2 and 0.4. [3] This typically provides the best balance for achieving good separation from impurities.

Q2: My chlorophenyl thiazole is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

Streaking or peak tailing is a common issue with nitrogen-containing heterocyclic compounds like thiazoles.[1] It is often caused by strong, non-ideal interactions between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1]

To mitigate this, you can add a small amount of a basic modifier to your eluent to neutralize these acidic sites.[1][2] Common choices include:

  • Triethylamine (TEA): Adding 0.1-1% triethylamine to the mobile phase is a very effective way to improve the peak shape of basic compounds.[2][4]

  • Ammonia in Methanol: For more polar compounds, using a small percentage of a 7N ammonia in methanol solution as part of the polar component of your eluent can also be beneficial.[1]

Q3: I'm not getting good separation between my target compound and a closely-related impurity. How can I improve the resolution?

Poor resolution between two compounds, even with an optimized Rf, suggests that a simple adjustment of solvent strength (polarity) is insufficient. In this case, you need to alter the selectivity of your mobile phase. This can be achieved by:

  • Changing the solvent composition: Instead of a simple two-solvent mixture, try introducing a third solvent with different chemical properties. For example, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/methanol system. Dichloromethane and methanol offer different types of interactions (dipole-dipole and hydrogen bonding) compared to ethyl acetate and hexanes, which can alter the relative elution of your compounds.

  • Exploring different solvent classes: Solvents are grouped into different selectivity classes based on their proton donor, proton acceptor, and dipole-dipole interaction characteristics. Switching to a solvent from a different class can have a significant impact on separation.[3]

  • Consider a gradient elution: In a gradient elution, the polarity of the mobile phase is gradually increased during the separation.[5][6] This can be particularly effective for separating compounds with similar polarities, as it helps to sharpen peaks and improve resolution.[5]

Q4: My chlorophenyl thiazole derivative is not eluting from the silica gel column, even with a highly polar mobile phase. What should I do?

If your compound fails to elute, it may be due to irreversible adsorption or decomposition on the acidic silica gel.[2][7]

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[2]

  • Switch the Stationary Phase: If your compound is acid-sensitive or extremely polar, silica gel may not be the appropriate stationary phase.[7] Consider using:

    • Neutral or Basic Alumina: Alumina can be a good alternative for basic compounds that interact too strongly with silica.[2]

    • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8][9] This is often a good choice for polar compounds that are difficult to purify using normal-phase chromatography.[10]

Q5: My crude sample is not soluble in the non-polar solvents used to start the column. How can I load it onto the column?

This is a common issue, especially when using solvent systems like ethyl acetate/hexanes.[7]

  • Dry Loading: The most robust method is to dissolve your crude mixture in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.[4]

  • Minimal Strong Solvent: A riskier alternative is to dissolve the sample in a very small volume of a strong, polar solvent (e.g., dichloromethane) and load this solution directly onto the column.[7] However, using too much of a strong solvent can lead to poor separation of less polar impurities.[7]

Troubleshooting Guides

Guide 1: Systematic Eluent Optimization Workflow

This workflow provides a step-by-step approach to developing an effective eluent system for your chlorophenyl thiazole purification.

Experimental Protocol:

  • Initial TLC Screening:

    • Prepare several TLC chambers with different solvent systems of varying polarity. A good starting point is a range of ethyl acetate (EtOAc) in hexanes (e.g., 10%, 20%, 30%, 50%).

    • Spot your crude reaction mixture on each TLC plate.

    • Develop the plates and visualize the spots under UV light and/or with a suitable stain.

    • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4.

  • Addressing Peak Tailing:

    • If you observe streaking of your target compound, prepare a new eluent with the optimal polarity from step 1, but add 0.5% triethylamine (TEA).

    • Run a new TLC with this modified eluent to confirm that the streaking is resolved.

  • Improving Resolution:

    • If your target compound co-elutes with an impurity, you will need to change the selectivity of the mobile phase.

    • Try a different solvent system, such as dichloromethane (DCM) and methanol (MeOH). Start with a low polarity mixture (e.g., 1% MeOH in DCM) and gradually increase the MeOH concentration in subsequent TLC trials until the desired Rf is achieved.

    • Compare the separation on the EtOAc/hexanes/TEA TLC plate with the DCM/MeOH/TEA plate to see which system provides better resolution.

  • Scaling Up to Column Chromatography:

    • Once you have identified an optimal solvent system from your TLC analysis, you can prepare a larger volume for your column.

    • For a standard flash column, you will typically need a solvent volume that is 5-10 times the volume of the silica gel.

Data Presentation

Table 1: Common Solvent Systems for Normal-Phase Chromatography of Chlorophenyl Thiazoles

Solvent System (v/v)PolarityTypical ApplicationNotes
5-30% Ethyl Acetate in HexanesLow to MediumGood starting point for many chlorophenyl thiazoles.Can be prone to causing tailing with basic compounds.
1-10% Methanol in DichloromethaneMedium to HighEffective for more polar thiazole derivatives.[11]Methanol is a strong polar solvent; use sparingly to avoid dissolving silica.[1]
Toluene/Ethyl AcetateMediumGood for aromatic compounds, can offer different selectivity.Toluene can participate in pi-pi interactions.
Hexanes/AcetoneMediumAcetone offers different selectivity compared to ethyl acetate.
Additive: 0.1-1% TriethylamineN/AAdded to any of the above systems to suppress tailing of basic compounds.[1]May need to be removed under high vacuum.
Additive: 0.5-2% Acetic AcidN/AAdded for the purification of acidic compounds.

Visualizations

Diagram 1: Troubleshooting Flowchart for Poor Separation

PoorSeparation start Poor Separation in Column Chromatography check_rf Is the target compound's Rf between 0.2 and 0.4? start->check_rf adjust_polarity Adjust solvent ratio to achieve optimal Rf. check_rf->adjust_polarity No streaking Is there significant peak tailing or streaking? check_rf->streaking Yes adjust_polarity->check_rf add_modifier Add 0.1-1% Triethylamine to the eluent. streaking->add_modifier Yes co_elution Are the target and impurity still co-eluting? streaking->co_elution No add_modifier->co_elution change_selectivity Change the solvent system (e.g., from EtOAc/Hexanes to DCM/MeOH). co_elution->change_selectivity Yes success Improved Separation co_elution->success No gradient Consider using a gradient elution. change_selectivity->gradient switch_phase Try an alternative stationary phase (Alumina or Reverse-Phase). gradient->switch_phase switch_phase->success

Caption: A decision tree for troubleshooting poor separation.

Diagram 2: Eluent Polarity in Normal vs. Reverse-Phase Chromatography

ChromatographyPhases cluster_normal Normal-Phase Chromatography cluster_reverse Reverse-Phase Chromatography normal_phase Stationary Phase: Polar (Silica Gel) Elution Order: Least polar compounds elute first normal_eluent {Mobile Phase|Increasing Polarity (e.g., more Ethyl Acetate in Hexanes) → Faster Elution} reverse_phase Stationary Phase: Non-Polar (C18) Elution Order: Most polar compounds elute first reverse_eluent {Mobile Phase|Decreasing Polarity (e.g., more Acetonitrile in Water) → Faster Elution}

Caption: Elution principles in normal and reverse-phase.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link][5]

  • Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link][11]

  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link][7]

  • Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link][4]

  • Hawach Scientific. (2026, January 27). Normal Phase vs Reverse Phase Chromatography for HPLC. Retrieved from [Link][8]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link][10]

  • alwsci. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?. Retrieved from [Link][9]

  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?. Retrieved from [Link][3]

  • Bukhari, S. N. A., et al. (2011). Silica, alumina and aluminosilicates as solid stationary phases in gas chromatography. Arabian Journal of Chemistry, 4(3), 291-299. [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.4A: Macroscale Columns. Retrieved from [Link][12]

  • Sepaflash. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link][6]

Sources

Enhancing membrane permeability of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

A Guide to Enhancing Membrane Permeability for Drug Development Professionals

Understanding the Permeability Challenge

This compound is a compound of interest due to the prevalence of thiazole and guanidine moieties in biologically active agents.[1][2][3] However, its chemical structure presents a classic permeability challenge for researchers in drug development. The primary obstacle stems from the physicochemical properties of its core components.

  • The Guanidinium Group: The guanidine moiety is highly basic (pKa ≈ 13.6) and will be protonated and positively charged at physiological pH.[4] This high polarity is the main reason for poor passive diffusion across the lipophilic cell membrane.[5] While the guanidinium group can form strong hydrogen bonds that may facilitate interactions with cell surface phosphates, this is often insufficient to overcome the energetic penalty of crossing the lipid bilayer.[6]

  • The Thiazole and Chlorophenyl Groups: The thiazole ring is a common scaffold in many drugs.[7][8] The 4-chlorophenyl group significantly increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids.[9][10] While this lipophilicity is necessary for membrane partitioning, it is counteracted by the highly polar guanidinium group, creating an amphipathic imbalance that is not conducive to efficient passive transport.

This guide provides a structured approach to troubleshooting and enhancing the membrane permeability of this compound, presented in a practical question-and-answer format.

Troubleshooting & Optimization Strategies (FAQs)

This section addresses common issues encountered during permeability assessment and provides actionable strategies for improvement.

Q1: My initial Parallel Artificial Membrane Permeability Assay (PAMPA) shows very low passive permeability for my compound. Why is this happening and what should I do next?

A1: Low PAMPA results are expected for this molecule and primarily confirm that passive diffusion is not a major route of transport.[11] PAMPA is a cell-free assay that only measures passive, transcellular permeation and does not account for active transport or paracellular (between cells) pathways.[12] The highly polar guanidinium group is the likely cause of the low permeability value.

Next Steps:

  • Confirm Compound Integrity: Ensure the compound is stable and sufficiently soluble in the assay buffer. Poor solubility can lead to artificially low permeability readings.[13]

  • Proceed to Cell-Based Assays: The next logical step is to use a more complex in vitro model like the Caco-2 cell permeability assay.[14][15] Caco-2 cells are derived from human colon carcinoma and differentiate into a monolayer that mimics the intestinal epithelium, expressing both tight junctions and efflux transporters.[15][16] This will provide a more comprehensive picture of the compound's transport characteristics.

Q2: I've moved to a Caco-2 assay, and the apparent permeability (Papp) from the apical (A) to basolateral (B) side is still low. How can I determine if active efflux is the problem?

A2: A low Papp (A-B) in a Caco-2 assay can be due to poor passive permeability, active efflux, or both. To determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), you need to perform a bidirectional assay.[14][15]

Experimental Approach:

  • Measure Bidirectional Transport: Determine the permeability in both directions: apical-to-basolateral (Papp A-B) and basolateral-to-apical (Papp B-A).

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as ER = P_app(B-A) / P_app(A-B). An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cell.[15]

  • Use Transporter Inhibitors: Conduct the permeability assay in the presence of known efflux pump inhibitors. For example, verapamil can be used to inhibit P-gp.[14] A significant increase in Papp A-B in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

The following workflow can guide your initial permeability assessment:

G cluster_0 Permeability Troubleshooting Workflow Start Start: Low Permeability of Compound X PAMPA Q: Is passive diffusion low? Run PAMPA Assay Start->PAMPA Caco2 Q: Is there efflux? Run Bidirectional Caco-2 Assay PAMPA->Caco2 Low Pe confirms poor passive diffusion Decision Efflux Ratio > 2? Caco2->Decision Efflux Problem: Active Efflux Consider Prodrug or Formulation Strategy Decision->Efflux Yes Passive Problem: Poor Passive Permeability Consider Prodrug or Formulation Strategy Decision->Passive No

Initial permeability troubleshooting workflow.

Q3: My compound has poor passive permeability and is not an efflux substrate. What are the main strategies to enhance its ability to cross the cell membrane?

A3: If active efflux is not the primary barrier, your focus should be on overcoming the high polarity of the guanidinium group. The two main approaches are chemical modification (prodrugs) and advanced formulation strategies.[17][18][19]

1. Prodrug Strategies: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[20] For guanidinium groups, the goal is to mask the positive charge with a lipophilic moiety, facilitating membrane transport.[4][21]

  • N-Acylation: Attaching an acyl group to the guanidine can create a neutral, more lipophilic compound. This strategy, however, can sometimes be limited by complex synthesis routes.[21]

  • Guanidine Cyclic Diimides (GCDIs): A newer strategy involves reacting the guanidine with a cyclic anhydride. This effectively conceals the positive charge and enhances lipophilicity. The GCDI can then degrade under physiological conditions to release the parent compound.[21]

2. Formulation Strategies: These strategies aim to improve the compound's interaction with the intestinal membrane without chemically altering it.[22][23]

  • Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils and surfactants that form fine oil-in-water microemulsions in the gut.[23] These formulations can enhance the absorption of poorly permeable drugs.

  • Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal cells, allowing for paracellular transport. Examples include medium-chain fatty acids like capric acid.[24]

  • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles (e.g., PLGA-based) can protect it from degradation and facilitate its transport across the intestinal epithelium.[18][25]

The following diagram illustrates the mechanistic difference between a prodrug approach and a formulation-based approach.

G cluster_0 Permeability Enhancement Mechanisms cluster_1 Prodrug Strategy cluster_2 Formulation Strategy (e.g., SMEDDS) Parent Parent Drug (Charged, Low Permeability) Prodrug Prodrug (Neutral, High Permeability) Parent->Prodrug Chemical Modification Formulation Drug in SMEDDS (Microemulsion) Parent->Formulation Encapsulation Membrane Cell Membrane (Lipophilic Barrier) Conversion Conversion (Hydrolysis) Membrane->Conversion Uptake Enhanced Uptake Membrane->Uptake Inside Inside Cell (Active Drug) Prodrug->Membrane Passive Diffusion Conversion->Inside Formulation->Membrane Membrane Interaction Uptake->Inside

Comparison of Prodrug and Formulation Strategies.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method to assess passive membrane permeability.[11][26]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter (donor) plate.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Start the Assay: Place the donor plate onto the acceptor plate. Add 150 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.[27]

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (UV-Vis or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Pe) using the established formula for the assay system.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption and identifying efflux transporter substrates.[16][28][29]

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)

  • TEER meter (e.g., Millicell® ERS-2)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm².[28] Additionally, perform a Lucifer yellow rejection assay to confirm tight junction integrity.[14]

  • Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer. Equilibrate for 30 minutes in an incubator.

  • Transport Experiment (A -> B):

    • Add transport buffer containing the test compound and control compounds to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • Take samples from both A and B sides at the end of the incubation.

  • Transport Experiment (B -> A):

    • Repeat the process, but add the compound-containing buffer to the basolateral (B) side and sample from the apical (A) side.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. Calculate the efflux ratio as described in Q2.

Data Summary Table

The following table provides a hypothetical summary of how different enhancement strategies could impact the permeability parameters of this compound.

StrategyExpected Papp (A-B) (x10-6 cm/s)Expected Efflux Ratio (ER)Primary Mechanism
Parent Compound Low (< 1.0)~1.0Poor passive diffusion
Prodrug (GCDI) Moderate-High (5.0 - 15.0)~1.0Masking polarity, enhancing passive diffusion[21]
SMEDDS Formulation Moderate (2.0 - 8.0)~1.0Increasing solubility and membrane fluidity[23]
With Permeation Enhancer Moderate (2.0 - 7.0)~1.0Transiently opening tight junctions (paracellular transport)[24]

Note: These are illustrative values. Actual results will depend on the specific prodrug chemistry and formulation composition.

References

  • Belojaars, G., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Guan, X., & Zhang, Y. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. [Link]

  • Kazi, M. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • Mori, M., et al. (2016). Novel Prodrugs With a Spontaneous Cleavable Guanidine Moiety. PubMed. [Link]

  • Sharma, D., & Sharma, A. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Andreev, K., et al. (2014). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. PMC. [Link]

  • Obach, R. S. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Source not specified. [Link]

  • Andreev, K., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Kim, H., et al. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications. [Link]

  • Rothbard, J. B., et al. (2002). Role of Membrane Potential and Hydrogen Bonding in the Mechanism of Translocation of Guanidinium-Rich Peptides into Cells. Journal of the American Chemical Society. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Gotor, A. S., et al. (1999). Design of compounds that increase the absorption of polar molecules. PMC. [Link]

  • Birošová, L., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. PMC. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Nielsen, D. S., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters. [Link]

  • Fleming, I. N., et al. (2020). Strategy‐Level Prodrug Synthesis. PMC. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • Zhang, H., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • de Oliveira, R. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Unknown. (2026). Composition and Methods for Preparing Orally Bioavailable Guanidine Prodrugs. Source not specified. [Link]

  • Andreev, K., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. PubMed. [Link]

  • ResearchGate. (n.d.). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. ResearchGate. [Link]

  • Asr, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • ResearchGate. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. [Link]

  • Guan, X., & Zhang, Y. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. [Link]

  • PubChem. (n.d.). N''-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]guanidine. PubChem. [Link]

  • Taylor & Francis. (n.d.). Lipophilicity – Knowledge and References. Taylor & Francis. [Link]

  • ChemBK. (2024). N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride. ChemBK. [Link]

  • Sharma, S., et al. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. [Link]

  • ResearchGate. (2013). Why do halogen substituents make molecules more lipophilic?. ResearchGate. [Link]

  • Ibrar, A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC. [Link]

  • Bakr, R. B., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Unknown. (n.d.). Exploring N-((4-Chloromethyl)-2-thiozolyl)guanidine Hydrochloride: Properties and Applications. Source not specified. [Link]

  • Ciobanu, C. S., et al. (2012). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI. [Link]

  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. [Link]

  • PubChem. (n.d.). N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine. PubChem. [Link]

  • Stolarczyk, E., et al. (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. PMC. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine and Standard Nitric Oxide Synthase Inhibitors: An IC50-Focused Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitric Oxide Synthases and the Rationale for Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal NO production by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS, often in response to inflammatory stimuli, can lead to excessive NO levels, contributing to the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders. This has established NOS isoforms as significant therapeutic targets.

The inhibition of NOS, particularly the iNOS isoform, is a key strategy in the development of novel therapeutics. The efficacy of a potential inhibitor is quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the substance required to inhibit the biological process by 50%. A lower IC50 value indicates a more potent inhibitor.

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine: A Candidate for NOS Inhibition

This compound is a synthetic compound featuring two key pharmacophores known to be crucial for NOS inhibition: a guanidine group and a 2-aminothiazole moiety . The guanidine group mimics the guanidinium moiety of L-arginine, the natural substrate for NOS, allowing it to competitively bind to the active site of the enzyme. The 2-aminothiazole scaffold is present in numerous compounds that have demonstrated NOS inhibitory activity. The presence of a 4-chlorophenyl substituent on the thiazole ring further modulates the compound's lipophilicity and electronic properties, which can significantly influence its binding affinity and selectivity for different NOS isoforms.

Comparative IC50 Values of Standard NOS Inhibitors

To provide a benchmark for the potential activity of this compound, the IC50 values of well-characterized, non-selective and isoform-selective NOS inhibitors are presented below. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific isoform, species, and assay methodology.

InhibitorTarget Isoform(s)IC50 Value (µM)Reference(s)
L-NMMA (NG-Monomethyl-L-arginine) Non-selectiveiNOS: 6.6, nNOS: 4.9, eNOS: 3.5[1]
L-NAME (NG-Nitro-L-arginine methyl ester) Non-selective70 (precursor to the more potent L-NOARG with IC50 of 1.4 µM)[2][3]
Aminoguanidine Preferentially iNOSiNOS: ~20-30, eNOS/nNOS: >1000[1]

Structure-Activity Relationship Insights

The inhibitory potency and selectivity of guanidine and 2-aminothiazole derivatives against NOS isoforms are influenced by their structural modifications.

  • Guanidine Moiety: The basicity of the guanidine group is critical for its interaction with the glutamate residue in the active site of NOS. Modifications to this group can alter binding affinity.

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings can significantly impact isoform selectivity. For instance, bulky substituents can sterically hinder binding to the more constrained active sites of eNOS and nNOS, potentially leading to iNOS selectivity.

  • Thiazole Ring: The thiazole ring acts as a rigid scaffold, and substitutions at its 4 and 5 positions can influence the orientation of the molecule within the active site, thereby affecting potency and selectivity.

Based on these principles, the 4-chlorophenyl group in this compound is expected to contribute to the overall binding affinity through hydrophobic interactions within the active site. The specific impact on isoform selectivity would need to be determined experimentally.

Experimental Protocols for Determining NOS Inhibitory Activity

To ascertain the IC50 value of this compound, a standardized in vitro NOS inhibition assay is required. The following provides a general methodology.

Principle:

The most common method for measuring NOS activity is the Griess assay, which quantifies nitrite (NO₂⁻), a stable breakdown product of NO. The assay measures the reduction in nitrite production in the presence of the inhibitor.

Materials:
  • Recombinant human nNOS, iNOS, and eNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (for nNOS and eNOS activation)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Test compound (this compound)

  • Standard inhibitors (e.g., L-NMMA, L-NAME)

  • 96-well microplates

  • Plate reader

Step-by-Step Protocol:
  • Preparation of Reagents: Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution.

  • Assay Setup: In a 96-well plate, add the reaction buffer, cofactors (NADPH, BH4), and for nNOS/eNOS, calmodulin and calcium chloride.

  • Inhibitor Incubation: Add varying concentrations of the test compound or a standard inhibitor to the wells. Include control wells with no inhibitor.

  • Enzyme Addition: Add the respective NOS isoform to each well to initiate the reaction.

  • Substrate Addition: Add L-arginine to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase and pyruvate).

  • Nitrite Detection: Add the Griess reagent to each well. This will react with nitrite to form a colored azo compound.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of NOS activity.

Visualizing the Concepts

Signaling Pathway of Nitric Oxide Synthesis

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO O2_NADPH O2, NADPH O2_NADPH->NOS Inhibitor This compound (Proposed Inhibitor) Inhibitor->NOS

Caption: Proposed inhibition of Nitric Oxide Synthase by the test compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Cofactors) Setup Set up 96-well Plate (Buffer, Cofactors) Reagents->Setup Compound Prepare Test Compound (Serial Dilutions) Add_Inhibitor Add Inhibitor/ Test Compound Compound->Add_Inhibitor Setup->Add_Inhibitor Start_Reaction Add Enzyme & Substrate Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Griess_Assay Perform Griess Assay (Measure Nitrite) Terminate->Griess_Assay Read_Plate Read Absorbance Griess_Assay->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for determining the IC50 value of a NOS inhibitor.

Conclusion

While the precise IC50 value of this compound against nitric oxide synthase isoforms remains to be experimentally determined, its chemical structure strongly suggests potential inhibitory activity. The presence of both a guanidine and a 2-aminothiazole moiety positions it as a promising candidate for further investigation. By comparing its structure to that of known NOS inhibitors and by following standardized experimental protocols as outlined in this guide, researchers can effectively characterize its potency and selectivity. The data generated from such studies will be invaluable in assessing its therapeutic potential and in guiding the future design of novel NOS inhibitors.

References

  • L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor - MedchemExpress.com.

  • L-NMMA | NOS inhibitor - Hello Bio.

  • L-NAME hydrochloride (NG-Nitroarginine methyl ester hydrochloride) | NO Synthase Inhibitor | MedChemExpress.

  • nNOS Selective Inhibitors | Selleckchem.com.

  • L-NMMA acetate | NOS inhibitor | CAS 53308-83-1 - Selleck Chemicals.

  • Nitric Oxide Synthase Inhibitors - Biotium.

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME) - PubMed.

Sources

Navigating the Structure-Activity Landscape of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. The N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine scaffold has emerged as a promising starting point for the development of new drugs, exhibiting a range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing on experimental data from related compound series to illuminate the path for future drug design and optimization. While a comprehensive, singular SAR study on this specific scaffold remains to be published, by examining analogous structures, we can infer critical insights into the key molecular features governing bioactivity.

The Core Scaffold: A Foundation of Versatile Bioactivity

The this compound core is a privileged structure in medicinal chemistry. It combines the 2-aminothiazole moiety, a cornerstone in many biologically active molecules, with a guanidine group, known for its ability to form strong interactions with biological targets. The 4-(4-chlorophenyl) substituent provides a lipophilic anchor and potential for specific interactions within target binding sites.

This scaffold has been investigated for a variety of therapeutic applications, including but not limited to:

  • Antimicrobial Agents: The thiazole ring is a common feature in many antimicrobial drugs.[1][2]

  • Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of various kinases and other targets implicated in cancer.[3][4][5]

  • Kinase Inhibitors: The 2-aminothiazole core is a well-established hinge-binding motif for many protein kinases.[3][6]

This guide will dissect the SAR of this scaffold by examining key modification points and their impact on biological activity, drawing parallels from closely related chemical series.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The exploration of SAR for this scaffold can be systematically approached by considering modifications at three primary positions: the guanidine group , the 4-phenyl ring , and the thiazole ring itself.

SAR_Overview Core Scaffold Core Scaffold Guanidine Modifications Guanidine Modifications Core Scaffold->Guanidine Modifications Position 1 Phenyl Ring Substitutions Phenyl Ring Substitutions Core Scaffold->Phenyl Ring Substitutions Position 2 Thiazole Ring Analogs Thiazole Ring Analogs Core Scaffold->Thiazole Ring Analogs Position 3

Caption: Key modification points for SAR studies of the this compound scaffold.

The Guanidine Group: A Hub of Interaction and Modification

The highly basic guanidine group is a critical pharmacophore, capable of forming multiple hydrogen bonds and salt bridges. Its modification can significantly impact potency, selectivity, and pharmacokinetic properties.

Key Inferences from Analogous Series:

  • Substitution on the Guanidine Nitrogens: Studies on related guanidine-containing kinase inhibitors have shown that substitution on the terminal nitrogen atoms can modulate activity. For instance, in a series of arylpyridin-2-yl guanidine derivatives targeting MSK1, modifications at this position influenced inhibitory potency.[7] It is plausible that N-alkylation or N-arylation of the guanidine in our core scaffold could fine-tune target engagement and cell permeability.

  • Cyclic Guanidine Mimetics: Replacing the acyclic guanidine with cyclic bioisosteres, such as 2-aminoimidazoles or 2-aminobenzimidazoles, has been a successful strategy in other drug discovery programs.[7] These rigidified analogs can offer improved metabolic stability and selectivity.

Comparative Data from a Related Series (Arylpyridin-2-yl Guanidines as MSK1 Inhibitors) [7]

CompoundModificationMSK1 IC50 (µM)
1a 6-phenylpyridin-2-yl guanidine (Hit)~18
49d 2-Aminobenzimidazole derivative~2

This data highlights the potential for significant potency gains by exploring cyclic guanidine isosteres.

The 4-Phenyl Ring: Tuning Lipophilicity and Specificity

The 4-(4-chlorophenyl) group plays a crucial role in anchoring the molecule within the binding pocket of its target. Modifications to this ring can alter lipophilicity, electronic properties, and steric interactions.

Key Inferences from Analogous Series:

  • Halogen Substitution: The presence of a chlorine atom at the para-position is a common feature in many bioactive molecules, often contributing to favorable binding interactions. A study on N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives demonstrated that the nature of the substituent on the phenyl ring influences antibacterial activity.[8] While a direct comparison of different halogens at the para-position is not available for the core guanidine scaffold, it is a critical avenue for optimization.

  • Positional Isomers: Moving the chloro-substituent to the ortho- or meta-positions, or introducing other substituents like methyl, methoxy, or trifluoromethyl groups, can probe the steric and electronic requirements of the binding pocket.

  • Replacement with other Aryl or Heteroaryl Groups: Replacing the phenyl ring with other aromatic systems, such as pyridine, thiophene, or furan, can introduce new interaction points and modulate the overall physicochemical properties of the molecule.

Comparative Data from N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine Derivatives (Antibacterial Activity) [8]

Phenyl SubstituentAntibacterial Activity (MIC in µg/mL)
H8-64
4-Cl4-32
4-NO24-32

This data suggests that electron-withdrawing groups at the para-position of the phenyl ring can enhance antibacterial activity in a closely related series.

The Thiazole Ring: The Central Scaffold and Its Analogs

The 1,3-thiazole ring serves as the central scaffold, correctly positioning the guanidine and phenyl moieties for interaction with the biological target. While modifications to the core thiazole ring are less common, exploring its bioisosteric replacements can lead to novel discoveries.

Key Inferences from Analogous Series:

  • Thiazolidinone Analogs: Thiazolidin-4-ones are structurally related five-membered heterocyclic compounds that have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties.[2][9][10][11][12][13][14] The replacement of the 2-guanidino-thiazole with a 2-imino-thiazolidin-4-one core could lead to compounds with different biological profiles.

  • Other Heterocyclic Cores: Replacing the thiazole ring with other five- or six-membered heterocycles like oxazole, imidazole, pyrazole, or pyrimidine could be a viable strategy to explore new chemical space and potentially discover analogs with improved properties.

Experimental Protocols: A Guide to Evaluation

To enable researchers to objectively compare their own synthesized analogs, this section details a standard experimental workflow for synthesis and biological evaluation.

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs typically follows a convergent approach.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole cluster_1 Step 2: Guanidinylation 4-Chloroacetophenone 4-Chloroacetophenone Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis 4-Chloroacetophenone->Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Hantzsch Thiazole Synthesis 2-Amino-4-(4-chlorophenyl)thiazole 2-Amino-4-(4-chlorophenyl)thiazole Hantzsch Thiazole Synthesis->2-Amino-4-(4-chlorophenyl)thiazole Coupling Reaction Coupling Reaction 2-Amino-4-(4-chlorophenyl)thiazole->Coupling Reaction Protected Guanidinylating Agent Protected Guanidinylating Agent Protected Guanidinylating Agent->Coupling Reaction Protected Guanidine Product Protected Guanidine Product Coupling Reaction->Protected Guanidine Product Deprotection Deprotection Protected Guanidine Product->Deprotection Final Product Final Product Deprotection->Final Product

Caption: A typical synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Synthesis of the 2-Aminothiazole Intermediate:

    • The 2-amino-4-(4-chlorophenyl)thiazole core is typically synthesized via the Hantzsch thiazole synthesis.[1]

    • Equimolar amounts of 4'-chloro-α-bromoacetophenone and thiourea are refluxed in a suitable solvent such as ethanol.

    • The resulting hydrobromide salt is neutralized with a base (e.g., sodium bicarbonate) to yield the free amine.

    • The product is purified by recrystallization or column chromatography.

  • Guanidinylation of the 2-Aminothiazole:

    • The 2-aminothiazole is reacted with a suitable guanidinylating agent. A common method involves the use of N,N'-di-Boc-N''-triflylguanidine in the presence of a base like triethylamine.

    • The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    • The Boc-protected guanidine product is then deprotected using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final guanidine salt.

In Vitro Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized analogs.

Biological_Evaluation Primary Screening Primary Screening Secondary Assays Secondary Assays Primary Screening->Secondary Assays Active Compounds Cell-Based Assays Cell-Based Assays Secondary Assays->Cell-Based Assays Potent & Selective Hits ADME-Tox Profiling ADME-Tox Profiling Cell-Based Assays->ADME-Tox Profiling Lead Candidates

Caption: A tiered workflow for the biological evaluation of this compound analogs.

1. Primary Screening (e.g., Kinase Inhibition Assay):

  • Objective: To identify initial hits from a library of synthesized analogs.

  • Methodology (Example: Kinase-Glo® Luminescent Kinase Assay):

    • Prepare a reaction mixture containing the target kinase, substrate, and ATP in a buffer solution.

    • Add the test compounds at a fixed concentration (e.g., 10 µM).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the kinase reaction and measure the remaining ATP via a luciferase-based luminescence signal.

    • A lower luminescence signal indicates higher kinase inhibition.

2. Secondary Assays (e.g., IC50 Determination):

  • Objective: To determine the potency of the active compounds from the primary screen.

  • Methodology:

    • Perform the same kinase assay as in the primary screen.

    • Use a serial dilution of the test compounds to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

3. Cell-Based Assays (e.g., Antiproliferative Assay):

  • Objective: To assess the effect of the compounds on cell viability and proliferation.

  • Methodology (Example: MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The MTT is reduced by metabolically active cells to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While a dedicated and comprehensive SAR study is yet to be published, by drawing logical inferences from structurally related compound series, we can delineate a clear path forward for medicinal chemists.

Key Takeaways:

  • Guanidine is Key: The guanidine moiety is a critical interaction point. Exploring both substitutions and cyclic mimetics is a high-priority strategy.

  • Phenyl Ring Substitution Matters: The 4-chlorophenyl group provides a solid starting point, but further exploration of different substituents and their positions is warranted to optimize potency and selectivity.

  • Bioisosteric Replacement of the Thiazole Core: While a more disruptive modification, replacing the thiazole ring with other heterocycles could lead to the discovery of novel scaffolds with improved drug-like properties.

This guide provides a framework for the rational design and evaluation of this compound analogs. By systematically applying the principles of SAR and employing robust experimental protocols, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. (URL: [Link])

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (URL: [Link])

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (URL: [Link])

  • Synthesis and biological evaluation of new 4-thiazolidinone derivatives. (URL: [Link])

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (URL: [Link])

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (URL: [Link])

  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (URL: [Link])

  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

  • 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. (URL: [Link])

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (URL: [Link])

  • Potential Nec2/Nek1 inhibitor and INH1 analog N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide via Hantzsch Thiazol Condensation. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (URL: [Link])

  • Synthesis and Anticancer Activity of Isatin-Based Pyrazolines and Thiazolidines Conjugates. (URL: [Link])

  • Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. (URL: [Link])

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (URL: [Link])

  • Novel Acylguanidine Derivatives Targeting Smoothened Induce Antiproliferative and Pro-Apoptotic Effects in Chronic Myeloid Leukemia Cells. (URL: [Link])

  • (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • SAR of 2, 4-thiazoldinedione derivatives. (URL: [Link])

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (URL: [Link])

Sources

Reproducibility of bioassays using N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to ensuring the reproducibility of bioassays with the novel kinase activator N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine (Compound X).

Introduction: The Challenge of Reproducibility with Novel Bioactive Compounds

The compound this compound, which we will refer to as "Compound X," is a novel synthetic molecule with potential applications in modulating cellular signaling pathways. Its structural features, specifically the aminothiazole core coupled with a guanidinium group, suggest a likely interaction with protein kinases, which are critical regulators of cellular processes and prominent drug targets.

This guide provides a comprehensive framework for establishing a reproducible bioassay for Compound X, using its putative role as an activator of AMP-activated protein kinase (AMPK) as a working example. We will compare its performance with a well-characterized, alternative AMPK activator, A-769662. The principles and methodologies outlined here are broadly applicable to the characterization of any novel small molecule, emphasizing scientific integrity, rigorous validation, and transparent data reporting.

Understanding the Biological Context: The AMPK Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is activated in response to a low cellular energy state (high AMP:ATP ratio) and orchestrates a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. Understanding this pathway is crucial for designing meaningful bioassays.

AMPK_Pathway cluster_upstream Upstream Activation cluster_core AMPK Core cluster_downstream Downstream Effects Low_Energy Low Energy Status (High AMP:ATP Ratio) LKB1 LKB1 Low_Energy->LKB1 Activates AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates Compound_X Compound X (Hypothesized Activator) Compound_X->AMPK Activates A769662 A-769662 (Known Activator) A769662->AMPK Allosterically Activates pAMPK p-AMPK (Thr172) (Active) ACC ACC pAMPK->ACC Phosphorylates ULK1 ULK1 pAMPK->ULK1 Phosphorylates pACC p-ACC (Ser79) (Inactive) Anabolism Decreased Anabolism (e.g., Protein & Lipid Synthesis) pACC->Anabolism Inhibits pULK1 p-ULK1 (Active) Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pULK1->Catabolism Promotes (via Autophagy)

Caption: The AMPK signaling pathway, highlighting upstream activators and key downstream targets.

Comparative Analysis: Compound X vs. A-769662

To establish the performance of Compound X, it must be benchmarked against a known modulator. A-769662 is a well-documented allosteric activator of AMPK, making it an excellent positive control and comparator. A reproducible assay should consistently distinguish the potency and efficacy of these two compounds.

Performance Data Summary

The following table summarizes hypothetical, yet realistic, data from a series of biochemical and cell-based assays performed on three separate occasions (inter-assay variability) to assess reproducibility.

ParameterAssay TypeCompound XA-769662 (Comparator)Reproducibility Metric (CV%)
EC50 (µM) Cell-Free Kinase Assay1.2 ± 0.150.8 ± 0.1112.5% (Compound X)
Max Activation Cell-Free Kinase Assay450% of Basal520% of Basal8.2% (Compound X)
EC50 (µM) Cell-Based p-ACC Assay5.8 ± 0.73.5 ± 0.512.1% (Compound X)
Selectivity Kinase Panel (400 kinases)>10 µM for 98% of panel>10 µM for 95% of panelN/A

CV% (Coefficient of Variation) is calculated as (Standard Deviation / Mean) * 100. A CV% below 15-20% is generally considered acceptable for bioassays.

Experimental Design for Reproducibility

A multi-tiered approach is essential, starting with a clean, direct measure of target engagement and progressing to more physiologically relevant systems.

Reproducibility_Workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Target Engagement in Cells cluster_tier3 Tier 3: Functional Outcome T1_Protocol Cell-Free Kinase Assay (Recombinant AMPK) T1_Readout Measure direct phosphorylation of a substrate peptide T1_Protocol->T1_Readout T1_QC QC Checks: - Enzyme Activity - Z'-factor > 0.5 - Signal:Basal Ratio T1_Readout->T1_QC T2_Protocol Cell-Based Assay (e.g., HEK293T or C2C12 cells) T1_QC->T2_Protocol Proceed if reproducible T2_Readout Western Blot for p-ACC (Ser79) (Direct downstream target) T2_Protocol->T2_Readout T2_QC QC Checks: - Cell Viability > 90% - Loading Control (e.g., β-Actin) - Positive Control (A-769662) T2_Readout->T2_QC T3_Protocol Functional Cellular Assay T2_QC->T3_Protocol Proceed if reproducible T3_Readout e.g., Glucose Uptake Assay T3_Protocol->T3_Readout T3_QC QC Checks: - Basal vs. Stimulated Window - Known Inhibitor Control T3_Readout->T3_QC

Caption: A tiered experimental workflow to validate the activity and ensure the reproducibility of a novel compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols designed to maximize reproducibility.

Protocol 1: Cell-Free AMPK Kinase Assay

This assay directly measures the ability of Compound X to activate recombinant AMPK enzyme by quantifying the phosphorylation of a synthetic peptide substrate.

Rationale: This cell-free system eliminates cellular complexity (e.g., membrane transport, off-target effects), providing a direct measure of enzyme interaction. Using a well-characterized recombinant enzyme and a specific substrate peptide ensures a clean and reproducible readout.

Materials:

  • Recombinant human AMPK (α1/β1/γ1)

  • Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution (at Km concentration for the enzyme)

  • AMARA peptide substrate (AMARAASAAALARRR)

  • Compound X and A-769662 (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of Compound X and A-769662 in 100% DMSO, starting from a 10 mM stock. This will be the source plate.

  • Assay Plate Preparation: Transfer 1 µL of the compound dilutions from the source plate to the 384-well assay plate. Include "vehicle" (100% DMSO) and "no enzyme" controls.

  • Enzyme Addition: Prepare a master mix of AMPK enzyme in kinase buffer. Add 10 µL of this mix to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a master mix of the AMARA peptide substrate and ATP in kinase buffer. Add 10 µL to each well to start the kinase reaction. The final DMSO concentration should be ≤1%.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This involves adding ADP-Glo™ reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized data against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximum activation.

Protocol 2: Cell-Based Western Blot for Phospho-ACC

This assay validates that Compound X can activate AMPK within a cellular context by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC).

Rationale: This moves the investigation into a living system. Measuring a direct downstream phosphorylation event is a robust and widely accepted method for confirming target engagement in cells. C2C12 myotubes are a physiologically relevant cell line for studying AMPK, as muscle tissue is a key site of its metabolic activity.

Materials:

  • C2C12 myoblasts

  • DMEM with 10% FBS (for growth) and 2% horse serum (for differentiation)

  • Compound X and A-769662

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-ACC (Ser79), Rabbit anti-total ACC, Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Differentiation: Seed C2C12 myoblasts in 6-well plates. Once confluent, switch to differentiation media (DMEM with 2% horse serum) for 4-6 days to form myotubes.

  • Serum Starvation: Before treatment, starve the myotubes in serum-free DMEM for 4 hours to lower basal signaling.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X or A-769662 (e.g., 0.1, 1, 10, 50 µM) for 60 minutes. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein from each sample onto a 4-12% Bis-Tris gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-p-ACC, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To ensure the observed changes are not due to differences in protein levels, the membrane can be stripped and re-probed for total ACC and a loading control like β-Actin.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-ACC signal to the total ACC signal, and then to the loading control (β-Actin).

Troubleshooting and Ensuring Trustworthiness

Reproducibility issues are common. A systematic approach to troubleshooting is key.

Troubleshooting_Tree Start High Assay Variability Observed Check_Reagents Are all reagents fresh and correctly prepared? Start->Check_Reagents Check_Compound Has the compound integrity been verified? (Purity, Identity via LC-MS/NMR) Check_Reagents->Check_Compound Yes Fix_Reagents Remake all buffers and reagent stocks. Check_Reagents->Fix_Reagents No Check_Assay Is the assay window stable? (Z'-factor, S/B) Check_Compound->Check_Assay Yes Fix_Compound Re-synthesize or re-purify compound. Confirm solubility. Check_Compound->Fix_Compound No Check_Cells For cell-based assays: Are cells healthy? Passage number low? Check_Assay->Check_Cells Yes Fix_Assay Re-optimize assay parameters: - Incubation times - Reagent concentrations Check_Assay->Fix_Assay No Fix_Cells Thaw a new vial of cells. Monitor cell health and confluency. Check_Cells->Fix_Cells No Resolved Problem Resolved Check_Cells->Resolved Yes Fix_Reagents->Resolved Fix_Compound->Resolved Fix_Assay->Resolved Fix_Cells->Resolved

Caption: A decision tree for systematically troubleshooting common sources of bioassay variability.

References

  • Assay Validation Principles. Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • AMPK Signaling Overview. Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • A-769662 Characterization. Cool, B., Zinker, B., Chiou, W., et al. (2006). An Allosteric AMPK Activator Corrects Hyperglycemia in Rodent Models of Type 2 Diabetes. Cell Metabolism. Available at: [Link]

Beyond the Chromatogram: Orthogonal Purity Validation Using LC-MS and Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Purity Illusion" in Drug Discovery

In modern pharmaceutical research, the "99% Area Under the Curve (AUC)" obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) is often treated as the final verdict on compound purity. This is a dangerous oversimplification.

As a Senior Application Scientist, I have witnessed numerous project delays caused by "pure" compounds that failed in biological assays or crystallization screens. The culprit? Invisible impurities. LC-MS is an incredibly sensitive tool for detecting organic, ionizable impurities, but it is effectively blind to inorganic salts, trapped solvents, and moisture.

This guide details why a single-method validation strategy is insufficient and how to implement an orthogonal validation workflow combining the molecular specificity of LC-MS with the absolute stoichiometric precision of Elemental Analysis (EA).

The Mechanics of Measurement: Why One Method Isn't Enough

To validate purity effectively, we must understand the fundamental "blind spots" of our detection methods.[1]

LC-MS: The Relative Scope

LC-MS relies on the separation of analytes (LC) followed by ionization and mass detection (MS).[2]

  • The Flaw: It measures relative response , not absolute mass. If an impurity does not ionize well (or at all), it is invisible. If your compound is a salt (e.g., Hydrochloride), the MS detector sees the organic cation but ignores the chloride counter-ion.

  • The Trap: A sample containing 80% drug and 20% inorganic salt can still show a 99% purity peak on an LC-MS trace because the salt elutes in the void volume or is transparent to the detector.

Elemental Analysis (CHN/S): The Absolute Scope

EA (Combustion Analysis) burns the sample at high temperatures (>900°C) and measures the absolute weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

  • The Flaw: It is non-specific. It cannot tell you what the impurity is—only that the math doesn't add up.

  • The Power: It is the ultimate truth-teller for bulk composition. If your sample holds 5% trapped water or excess inorganic salts, the Carbon % will drop proportionally.

Visualization: The Scope of Detection

The following diagram illustrates the non-overlapping detection capabilities of these two methods.

PurityScope LCMS LC-MS Detection Scope (Organic/Ionizable) Overlap Organic Impurities (Structurally Related) LCMS->Overlap LC_Only Trace Organic Isomers (High Sensitivity) LCMS->LC_Only EA Elemental Analysis Scope (Bulk Composition) EA->Overlap EA_Only Inorganic Salts Trapped Solvents Moisture/Hydrates EA->EA_Only

Figure 1: Venn-style logic demonstrating that while both methods detect organic impurities, only EA detects inorganic contaminants, and only LC-MS identifies specific structural analogs.[3]

Comparative Performance Guide

The following table contrasts the operational realities of both techniques.

FeatureLC-MS (UV/ESI)Elemental Analysis (CHN)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Sample Required Micrograms (<0.1 mg)Milligrams (2–5 mg)
Destructive? No (mostly)Yes (Combustion)
Inorganic Detection Poor (Transparent to salts)Excellent (Indirectly via % deviation)
Solvent Detection Variable (Often elutes in void)Excellent (Lowers C/N %)
Sensitivity High (ppm levels)Low (Bulk >0.2% deviation)
Regulatory Role Impurity Profiling (ICH Q3A)Identity & Stoichiometry (ICH Q6A)

The "Hidden Impurity" Case Study

Consider a hypothetical drug candidate, Compound X-HCl (Molecular Weight: 400 g/mol ).

  • Target Formula: C₂₀H₂₅N₃O₂ · HCl

  • Scenario: The chemist isolates the solid but fails to dry it completely, leaving 5% trapped Dichloromethane (DCM) and excess HCl.

The Data Discrepancy[1]
MethodResultInterpretation
LC-MS (UV 254nm) 99.2% Area FALSE PASS. The DCM and excess HCl are invisible to the UV detector. The compound appears "pure."[1][4][5][6]
Elemental Analysis Calculated C: 60.07%Found C: 57.10%FAIL. The Carbon value is off by ~3%. This massive deviation indicates the sample is "diluted" by non-carbonaceous mass (excess HCl) or low-carbon solvents.

Scientific Insight: Without EA, this researcher would proceed to biological testing with a compound that is effectively only 90% potent by weight, leading to erroneous IC50 values.

Experimental Protocols

Protocol A: LC-MS Purity Assessment

Goal: Detect structurally related organic impurities.

  • Sample Prep: Dissolve ~0.1 mg of sample in acetonitrile/water (50:50). Ensure complete solubility; filter if necessary (0.2 µm).

  • Column Selection: Use a reverse-phase C18 column (e.g., 1.7 µm particle size for UPLC) to ensure peak capacity.

  • Gradient: Run a generic gradient (5% to 95% B over 5-10 mins) where A is Water + 0.1% Formic Acid and B is Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? It facilitates protonation for the MS source [1].

  • Detection: Monitor both UV (210–400 nm scan) and MS (TIC).

    • Critical Step: Check the UV "Max Plot." Impurities often have different absorption maxima than the parent.

  • Integration: Integrate all peaks >0.1% area. Do not exclude the injection peak unless verified as a blank artifact.

Protocol B: Elemental Analysis (CHN) Validation

Goal: Confirm salt stoichiometry and solvent freedom.

  • Drying (Crucial): Dry the sample in a vacuum oven (40–60°C) for at least 12 hours.

    • Causality: Hygroscopic water is the #1 cause of EA failure.

  • Calibration: Calibrate the combustion analyzer using a standard like Acetanilide (C₈H₉NO). The tolerance must be within ±0.1% of theoretical.

  • Weighing: Weigh 2.0–5.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.

  • Combustion: Run the cycle (Combustion >900°C, Reduction ~600°C).

  • Acceptance Criteria: The "Found" values must be within ±0.4% of the "Calculated" theoretical values. This is the standard requirement for Journal of Medicinal Chemistry and other high-impact publications [2].

The Integrated Orthogonal Workflow

Do not perform these tests randomly. Follow this logic gate to save time and resources.

ValidationWorkflow Start Crude Compound Isolation LCMS Step 1: LC-MS Analysis (Check Organic Purity) Start->LCMS Decision1 Is UV Purity > 95%? LCMS->Decision1 Purify Re-Purify (Prep HPLC/Crystallization) Decision1->Purify No Dry Step 2: Vacuum Drying (Remove Solvents/Moisture) Decision1->Dry Yes Purify->LCMS EA Step 3: Elemental Analysis (Check Bulk Composition) Dry->EA Decision2 Is EA within ±0.4%? EA->Decision2 Recalc Recalculate for Solvates/Salts (e.g., x 0.5 H2O) Decision2->Recalc No Final VALIDATED PURE (Ready for Bio-Assay) Decision2->Final Yes Recalc->Decision2 Adjusted Theory

Figure 2: The "Gatekeeper" workflow. Note that LC-MS is the filter for organic impurities, while EA acts as the final gate for bulk state and salt stoichiometry.

Conclusion

Validation is not about generating a clean PDF to file away; it is about ensuring the integrity of the molecule that enters biological testing.

  • Use LC-MS to prove you have the right molecule and no organic side-products.

  • Use Elemental Analysis to prove you have only that molecule (and its intended counter-ions).

By adopting this orthogonal approach, you align with ICH Q6A guidelines [3] and ensure that your biological data is reproducible and robust.

References

  • Techniques in LC-MS . "The Role of Mobile Phase Additives in Electrospray Ionization." Journal of Chromatography A. [Link]

  • American Chemical Society . "Journal of Medicinal Chemistry: Guidelines for Authors (Purity Requirements)." ACS Publications. [Link]

  • International Council for Harmonisation (ICH) . "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." ICH Guidelines. [Link]

Sources

Comparative Potency Guide: Chlorophenyl vs. Fluorophenyl Thiazole Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of Chlorophenyl vs. Fluorophenyl Thiazole Guanidines Content Type: Technical Comparison Guide (SAR & Potency Analysis) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary & Chemical Context

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) differences between Chlorophenyl and Fluorophenyl substitutions on the Thiazole Guanidine scaffold. Thiazole guanidines are a privileged pharmacophore found in H2 receptor agonists (e.g., arpromidine analogs), NPY antagonists, and various kinase inhibitors.

The core decision between using a chloro- (Cl) or fluoro- (F) substituent hinges on the trade-off between hydrophobic potency and metabolic/electronic optimization .

  • Chlorophenyl derivatives typically exhibit superior raw potency (

    
     / 
    
    
    
    ) due to enhanced lipophilicity and optimal steric filling of hydrophobic pockets.
  • Fluorophenyl derivatives often offer improved metabolic stability and bioavailability while maintaining bioisosteric fidelity to the parent hydrogen scaffold, though frequently with slightly reduced binding affinity compared to their chlorinated counterparts.

Mechanistic Analysis: The "Why" Behind the Potency

Steric and Lipophilic Drivers

The potency difference is primarily driven by the Hydrophobic Effect and Van der Waals (VdW) contact .

  • Chlorine (Cl):

    • VdW Radius: 1.75 Å.

    • Lipophilicity (

      
       value):  0.71.
      
    • Mechanism: The larger chlorine atom is a superior "space-filler" for hydrophobic pockets within the receptor active site (e.g., the hydrophobic pocket of the H2 receptor or the ATP-binding cleft of kinases). It displaces ordered water molecules more effectively than fluorine, leading to an entropic gain in binding energy.

  • Fluorine (F):

    • VdW Radius: 1.47 Å (close mimic to Hydrogen, 1.20 Å).[1]

    • Lipophilicity (

      
       value):  0.14.
      
    • Mechanism: Fluorine exerts a minimal steric demand. While it increases lipophilicity relative to hydrogen, it does not provide the substantial hydrophobic burial energy seen with chlorine. However, the C-F bond is metabolically robust (approx. 116 kcal/mol), protecting the phenyl ring from oxidative metabolism (e.g., CYP450 hydroxylation).

Electronic Modulation of the Guanidine Head

The halogen on the phenyl ring communicates electronically with the guanidine moiety via the thiazole linker (through-bond conjugation).

  • Electronic Effect: Both F and Cl are electron-withdrawing by induction (-I), but F is significantly stronger. This lowers the

    
     of the guanidine group slightly more than Cl, potentially altering the protonation state at physiological pH (7.4) and affecting ionic interactions with key aspartate/glutamate residues in the target protein.
    

Comparative Potency Data

The following data synthesizes trends from matched-molecular pair (MMP) analyses of thiazole-based inhibitors and specific arpromidine analogs.

Table 1: Potency and Physicochemical Comparison

Feature4-Chlorophenyl Thiazole Guanidine 4-Fluorophenyl Thiazole Guanidine Performance Delta
Binding Affinity (

)
High (e.g., 5–15 nM range)Moderate-High (e.g., 20–50 nM range)Cl is typically 2–5x more potent in hydrophobic pockets.
Lipophilicity (cLogP) Higher (+0.5 to +0.8 units vs F)ModerateCl improves membrane permeability but risks solubility issues.
Metabolic Stability (

)
Moderate (susceptible to oxidative insertion)High (blocks para-hydroxylation)F extends half-life; Cl may require metabolic soft-spot blocking.
Selectivity Profile Lower (promiscuous hydrophobic binding)Higher (specific electronic interactions)F derivatives often show cleaner off-target profiles.

Critical Insight: In large-scale matched pair analyses, chlorinated aromatic compounds show a statistically significant improvement in potency (mean


 increase of ~0.11) over hydrogen, whereas fluorinated compounds show a smaller gain (~0.02).[2]

Visualizing the SAR Logic

The following diagram illustrates the decision-making pathway for optimizing the thiazole guanidine scaffold.

SAR_Logic Scaffold Thiazole Guanidine Scaffold (Lead Compound) Optimization Optimization Goal Scaffold->Optimization Potency_Branch Maximize Potency (Target: Hydrophobic Pocket) Optimization->Potency_Branch ADME_Branch Maximize Stability (Target: Metabolic Hotspot) Optimization->ADME_Branch Chloro Chlorophenyl Substitution (Cl) Potency_Branch->Chloro Fills Void Fluoro Fluorophenyl Substitution (F) ADME_Branch->Fluoro Blocks CYP Cl_Outcome High Lipophilicity Strong VdW Contact High Potency (IC50 < 10nM) Chloro->Cl_Outcome F_Outcome Metabolic Blockade Bioisostere to H Moderate Potency (IC50 ~ 50nM) Fluoro->F_Outcome

Figure 1: SAR Decision Tree for Halogen Substitution on Thiazole Guanidines.

Validated Experimental Protocols

To verify these potency differences in your own lab, use the following standardized synthesis and assay protocols.

Synthesis: Hantzsch Thiazole Coupling

This protocol generates the target guanidine-thiazole-phenyl scaffold.

Reagents:

  • Substituted phenacyl bromide (4-Cl or 4-F).

  • Amidinothiourea (guanidine precursor).

  • Ethanol (solvent).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of amidinothiourea in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.0 eq of the appropriate 4-substituted phenacyl bromide (4-chlorophenacyl bromide or 4-fluorophenacyl bromide) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 9:1 CHCl3:MeOH).
    
  • Precipitation: Cool the reaction mixture to

    
    . The hydrobromide salt of the product will precipitate.
    
  • Neutralization: Filter the solid and neutralize with 10%

    
     solution to obtain the free base.
    
  • Recrystallization: Purify using Ethanol/Water to ensure >98% purity for biological testing.

Potency Assay: Competitive Radioligand Binding

Objective: Determine


 values for the synthesized analogs.

Protocol:

  • Membrane Prep: Prepare membranes from CHO cells overexpressing the target receptor (e.g., Histamine H2 or NPY Y5).

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add radioligand (e.g.,

      
      -Tiotidine) at 
      
      
      
      concentration.
    • Add varying concentrations of Cl- or F-thiazole guanidine (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Workflow Visualization

Assay_Workflow Syn Synthesis (Hantzsch Coupling) Purify Purification (Recrystallization) Syn->Purify Incubate Incubation (+ Radioligand) Purify->Incubate Test Compound Prep Membrane Prep (CHO Cells) Prep->Incubate Receptor Source Filter Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Data Data Analysis (Cheng-Prusoff) Count->Data

Figure 2: Workflow from Chemical Synthesis to Potency Determination.

References

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[3][4]

  • Buschauer, A. (1989). Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs. Journal of Medicinal Chemistry, 32(8), 1963–1970.

  • Ingebrigtsen, T., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA.[1] MDPI Pharmaceuticals.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.

Sources

Confirming Regioselectivity in the Synthesis of 1,3-Thiazol-2-yl Guanidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for confirming the regiochemistry and tautomeric state of 1,3-thiazol-2-yl guanidines. It is designed for medicinal chemists and structural biologists requiring definitive structural proof.

The Structural Challenge

The 1,3-thiazol-2-yl guanidine scaffold is a privileged motif in medicinal chemistry (e.g., Famotidine, Dasatinib analogs). However, its synthesis presents a dual challenge:

  • Regioisomerism: When synthesizing the thiazole ring via the Hantzsch reaction using substituted guanylthioureas, the cyclization can theoretically occur at either the internal or terminal nitrogen, leading to distinct regioisomers (

    
    - vs. 
    
    
    
    -thiazolyl guanidines).
  • Tautomerism: The resulting product exists in a dynamic equilibrium between the imino (exocyclic double bond) and amino (endocyclic double bond) forms. Misassigning the dominant tautomer affects pharmacophore modeling and docking studies.

This guide evaluates the three primary methodologies for structural confirmation: Advanced NMR Spectroscopy , X-Ray Crystallography , and DFT Computational Analysis .

Comparative Analysis of Confirmation Methods

The following table compares the utility of each method in distinguishing regioisomers and tautomers.

FeatureMethod A: Advanced NMR (

H,

C,

N)
Method B: X-Ray Crystallography Method C: DFT & Computational Modeling
Primary Utility Solution-state dynamics, tautomer ratios, connectivity.Definitive solid-state structure, bond lengths (C=N vs C-N).Predicting relative stability and theoretical NMR shifts.
Regioselectivity High. HMBC/NOESY correlations provide connectivity proof.Absolute. Unambiguous atomic positions.Supportive. Compares calculated vs. experimental energies.
Tautomerism Medium-High. Can observe averaged signals or distinct species at low temp.High. Fixes a single tautomer in the crystal lattice.High. Calculates energy gap between tautomers.
Sample Req. 5–20 mg (soluble).Single crystal (suitable quality).None (Computational resources).
Throughput High (Hours).Low (Days to Weeks).Medium (Hours to Days).
Limitation Rapid proton exchange can broaden NH signals; solvent dependent.Crystal packing forces may favor a tautomer not dominant in solution.Accuracy depends on basis set/functional choice.

Detailed Methodologies

Method A: NMR Strategy (The Solution-State Standard)

Standard 1D NMR is often insufficient due to signal broadening of guanidine protons. A combination of


N-HMBC and NOESY is required.

Critical Diagnostic Signals:

  • Thiazole C5-H: A sharp singlet/doublet (

    
     6.5–7.5 ppm) correlates to the thiazole C4 and C2 carbons.
    
  • Guanidine NHs: In DMSO-

    
    , distinct NH signals may appear.
    
  • HMBC Correlations:

    • Regioisomer Check: If the guanidine is substituted, look for 3-bond correlations (

      
      ) from the substituent's protons to the thiazole C2. Absence suggests the substituent is on the distal nitrogen.
      
    • Tautomer Check:

      
      N NMR (or 
      
      
      
      N-HMBC) distinguishes between pyrrole-like nitrogen (
      
      
      ,
      
      
      160 ppm) and pyridine-like nitrogen (
      
      
      ,
      
      
      250 ppm).
Method B: X-Ray Crystallography (The "Golden" Proof)

X-ray diffraction is the only method that directly measures bond lengths, distinguishing single C-N bonds (


1.35 Å) from double C=N bonds (

1.28 Å).

Protocol for Crystallization of Guanidines:

  • Solvent Screen: Dissolve 20 mg of product in hot ethanol, methanol, or acetonitrile.

  • Slow Evaporation: Allow solvent to evaporate at RT in a vial covered with perforated parafilm.

  • Counter-ion Strategy: If neutral crystals fail, form a salt (HCl, picrate) to encourage lattice formation. Protonation usually occurs at the most basic nitrogen (often the thiazole N3 or guanidine terminal N), fixing the tautomer.

Method C: DFT Calculation (The Validator)

When experimental data is ambiguous, calculating the Gibbs Free Energy (


) of possible isomers provides a probability hierarchy.

Workflow:

  • Structure Build: Generate 3D models of all potential regioisomers and tautomers.

  • Optimization: Run geometry optimization (B3LYP/6-311+G(d,p)) in the solvent phase (PCM model).

  • NMR Prediction: Calculate GIAO NMR shielding tensors and compare with experimental chemical shifts. A Mean Absolute Error (MAE) < 2.0 ppm for

    
    C confirms the assignment.
    

Experimental Case Study: Hantzsch Synthesis Validation

Objective: Synthesize N-(4-phenylthiazol-2-yl)guanidine and confirm its regiochemistry.

Step 1: Synthesis Protocol
  • Reagents: Suspend amidinothiourea (1.0 equiv) in ethanol. Add 2-bromoacetophenone (1.0 equiv).

  • Reaction: Reflux for 2–4 hours. The mixture clears then precipitates the hydrobromide salt.

  • Workup: Filter the solid. Neutralize with aqueous NaHCO

    
     to obtain the free base. Recrystallize from EtOH/Water.
    
Step 2: Structural Confirmation Workflow

The following Graphviz diagram illustrates the decision logic used to confirm the structure, distinguishing between the Endo (imino) and Exo (amino) forms and potential regioisomers.

G Start Crude Product (Thiazolyl Guanidine) NMR 1H & 13C NMR (DMSO-d6) Start->NMR Decision1 Are NH signals distinct? NMR->Decision1 HMBC 15N-HMBC NMR->HMBC DFT DFT GIAO Calculation NMR->DFT Ambiguous Data NOESY 2D NOESY/ROESY Decision1->NOESY Yes (Slow Exchange) XRay X-Ray Crystallography Decision1->XRay No (Broad/Avg Signals) Result1 Confirm Tautomer (Amino vs Imino) NOESY->Result1 NOE between Thiazole-H & NH Result2 Confirm Regioisomer (N vs N' substitution) HMBC->Result2 N-C Correlations XRay->Result1 Bond Lengths XRay->Result2 Atom Positions DFT->Result1 Energy Comparison

Caption: Decision tree for structural assignment of thiazolyl guanidines, prioritizing NMR for solution state and X-ray for solid state.

Step 3: Mechanistic Pathway & Isomerism

The Hantzsch reaction mechanism can yield different isomers based on the nucleophilicity of the thiourea nitrogens.

Reaction Amidinothiourea N-Amidinothiourea (Nucleophile) S_Attack S-Alkylation Intermediate Amidinothiourea->S_Attack + HaloKetone HaloKetone Alpha-Haloketone (Electrophile) Prod_A 2-Guanidinothiazole (Expected) S_Attack->Prod_A N1 Attack Prod_B Thiazol-2-imine (Isomer) S_Attack->Prod_B N3 Attack Path_N1 Cyclization via N1 (Terminal N) Path_N3 Cyclization via N3 (Internal N)

Caption: Hantzsch synthesis pathway showing the bifurcation at the cyclization step. N1 attack is generally favored, yielding the 2-guanidino scaffold.

References

  • Hantzsch Thiazole Synthesis and Regioselectivity : Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[1] 1, 1987 , 639-643.[1] Link

  • X-Ray Crystallography of Guanidines : Söderhjelm, P., et al. "X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State."[2] Molecules, 2024 , 29, 1234. Link

  • NMR & DFT Analysis of Thiazole Tautomers : Cruz, S., et al. "Divalent N(I) character in 2-(thiazol-2-yl)guanidine: an electronic structure analysis." Struct. Chem., 2012 . Link

  • Famotidine Structural Analysis : Marosi, A., et al. "Solution-state NMR spectroscopy of famotidine revisited: Spectral assignment, protonation sites, and their structural consequences." J. Pharm. Biomed. Anal., 2010 . Link

  • Benchtop NMR for Regioisomers : Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.